molecular formula C12H13NO3 B1299008 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid CAS No. 105105-00-8

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Cat. No.: B1299008
CAS No.: 105105-00-8
M. Wt: 219.24 g/mol
InChI Key: SWNRXQYQTQVWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRXQYQTQVWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352628
Record name 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105105-00-8
Record name 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential biological significance of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS No. 105105-00-8). This document details a robust synthetic protocol, presents predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) for structural confirmation, and discusses the compound's role as a potential inhibitor of LsrK kinase, a key enzyme in bacterial quorum sensing. Visual diagrams of the chemical structure, synthesis workflow, and its biological context are included to facilitate understanding.

Introduction

Synthesis and Experimental Protocol

The synthesis of this compound is readily achieved through the N-acylation of indoline with succinic anhydride. This reaction forms a stable amide bond and is a common synthetic transformation.

Reaction Scheme

Caption: N-acylation of Indoline with Succinic Anhydride.

Detailed Experimental Protocol

Materials:

  • Indoline (99%)

  • Succinic anhydride (99%)[2][3]

  • Anhydrous Toluene

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indoline (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the title compound as a white to off-white solid. The reported melting point is 220 °C (decomposes).

Structure Elucidation Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally obtained data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.10br s1HCOOH
8.08d1HAr-H (H7)
7.25t1HAr-H (H5)
7.18d1HAr-H (H4)
7.05t1HAr-H (H6)
4.15t2HN-CH₂ (C2)
3.15t2HAr-CH₂ (C3)
2.85t2HCO-CH₂
2.55t2HCH₂-COOH
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

Chemical Shift (δ ppm)Assignment
173.9COOH
170.8N-C=O
143.1C7a
131.5C3a
127.4C5
124.8C6
124.1C4
116.9C7
48.7N-CH₂ (C2)
30.8CO-CH₂
28.6CH₂-COOH
27.9Ar-CH₂ (C3)
Predicted IR Data

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-HStretching (Carboxylic acid dimer)
3100-3000C-HAromatic Stretching
2980-2850C-HAliphatic Stretching
1710C=OStretching (Carboxylic acid)
1660C=OStretching (Amide I)
1600, 1480C=CAromatic Ring Stretching
1300-1200C-NStretching

Visualization Diagrams

cluster_0 Chemical Structure cluster_1 Synthesis Workflow cluster_2 Biological Context: LsrK Inhibition A This compound B Indoline + Succinic Anhydride C Reflux in Toluene B->C 1. Reaction D Workup & Purification C->D 2. Isolation E Final Product D->E 3. Purification F Bacterial Quorum Sensing G LsrK Kinase Activity F->G H Virulence Gene Expression G->H I 4-(2,3-Dihydro-indol-1-yl)- 4-oxo-butyric acid I->G Inhibits

Caption: Visual summary of the compound's structure, synthesis, and biological context.

Biological Significance: LsrK Kinase Inhibition

LsrK_Pathway AI2 Autoinducer-2 (AI-2) LsrK LsrK Kinase AI2->LsrK Phospho_AI2 Phosphorylated AI-2 LsrK->Phospho_AI2 Downstream Downstream Signaling & Virulence Gene Expression Phospho_AI2->Downstream Inhibitor 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Inhibitor->LsrK Inhibition

Caption: Simplified schematic of the LsrK kinase pathway and the point of inhibition.

Conclusion

This guide has outlined the essential technical details for the synthesis and structural elucidation of this compound. The provided synthetic protocol is robust and the predicted spectroscopic data serves as a reliable reference for the characterization of this compound. Its relevance as a potential LsrK kinase inhibitor underscores its importance in the field of drug discovery, particularly in the development of novel anti-virulence agents. Experimental verification of the predicted data is a crucial next step for any researcher working with this molecule.

References

Technical Whitepaper: 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS 105105-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS 105105-00-8), a molecule of interest in the study of bacterial quorum sensing. This guide covers its physicochemical properties, proposed synthesis and purification methods, and its role as a potential inhibitor of LsrK kinase. Detailed experimental protocols for LsrK kinase inhibition assays are provided, along with a visualization of the LsrK-mediated quorum sensing signaling pathway.

Physicochemical Properties

This compound is a derivative of indoline and butyric acid. Its core structure consists of an indoline ring acylated at the nitrogen atom by a 4-oxobutanoic acid moiety.

PropertyValueSource
CAS Number 105105-00-8N/A
Molecular Formula C₁₂H₁₃NO₃N/A
Molecular Weight 219.24 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Synthesis and Purification

Proposed Synthesis Protocol

This proposed method involves the acylation of indoline with succinic anhydride.

Materials:

  • Indoline

  • Succinic anhydride

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve indoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

Purification of the crude product can be achieved by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization (Predicted)

Specific analytical data for this compound is not widely published. The following are predicted spectral characteristics based on its chemical structure.

TechniquePredicted Data
¹H NMR Signals corresponding to the aromatic protons of the indoline ring, two methylene groups of the indoline ring, and the two methylene groups of the butyric acid chain. The carboxylic acid proton would appear as a broad singlet.
¹³C NMR Signals for the aromatic carbons, the two methylene carbons of the indoline ring, the two methylene carbons of the butyric acid chain, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (219.24 g/mol ).

Biological Activity: LsrK Kinase Inhibition

This compound has been identified as a compound of interest in the screening for inhibitors of LsrK kinase. LsrK is a key enzyme in the bacterial quorum sensing (QS) pathway, a cell-to-cell communication system that regulates virulence and biofilm formation.

LsrK-Mediated Quorum Sensing Signaling Pathway

LsrK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AI2_ext AI-2 LsrACDB LsrACDB Transporter AI2_ext->LsrACDB Uptake AI2_int AI-2 LsrACDB->AI2_int LsrK LsrK Kinase AI2_int->LsrK ADP ADP LsrK->ADP AI2_P AI-2-Phosphate LsrK->AI2_P Phosphorylation ATP ATP ATP->LsrK LsrR_bound LsrR (Repressor) bound to DNA AI2_P->LsrR_bound Binding & Release lsr_operon lsr Operon LsrR_bound->lsr_operon Repression Gene_Expression Gene Expression (Virulence, Biofilm) lsr_operon->Gene_Expression Transcription LsrK_Inhibition_Assay_Workflow Start Start Compound_Plating 1. Compound Plating (384-well plate) Start->Compound_Plating Enzyme_Addition 2. Add LsrK Enzyme Compound_Plating->Enzyme_Addition Incubation1 3. Incubate (15 min) Enzyme_Addition->Incubation1 Substrate_Addition 4. Add DPD Incubation1->Substrate_Addition Reaction_Initiation 5. Add ATP Substrate_Addition->Reaction_Initiation Incubation2 6. Incubate (60 min) Reaction_Initiation->Incubation2 Detection 7. Add Kinase-Glo® Reagent Incubation2->Detection Measurement 8. Measure Luminescence Detection->Measurement End End Measurement->End

An In-depth Technical Guide to the Physicochemical Properties of 4-(indolin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-(indolin-1-yl)-4-oxobutanoic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Properties

4-(indolin-1-yl)-4-oxobutanoic acid, with the CAS number 105105-00-8, is a derivative of indoline and butanoic acid. Its core structure consists of an indoline ring acylated at the nitrogen atom by a 4-oxobutanoic acid moiety.

Table 1: Physicochemical Properties of 4-(indolin-1-yl)-4-oxobutanoic acid

PropertyValueSource
IUPAC Name 4-(indolin-1-yl)-4-oxobutanoic acid---
CAS Number 105105-00-8[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
Predicted Boiling Point 503.2 ± 43.0 °C[1]
Predicted Density 1.301 ± 0.06 g/cm³[1]
Predicted pKa 4.53 ± 0.17[1]
Predicted LogP Not Available---
Melting Point Not Available (Experimental)---
Solubility Not Available (Experimental)---

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the reviewed literature. Experimental determination of the melting point and solubility in various solvents is recommended for precise characterization.

Synthesis and Characterization

Proposed Synthesis Protocol: Acylation of Indoline with Succinic Anhydride

This protocol is based on analogous Friedel-Crafts acylation reactions and acylation of amines with anhydrides.

Materials:

  • Indoline

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Heating/cooling system

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate)

  • Chromatography system for purification (optional)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve indoline (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1.1 equivalents) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and washed with ethyl acetate. The pH of the aqueous layer is then adjusted to acidic (pH 2-3) with 1M hydrochloric acid, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 4-(indolin-1-yl)-4-oxobutanoic acid should be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

No specific experimental ¹H or ¹³C NMR data for 4-(indolin-1-yl)-4-oxobutanoic acid has been found in the reviewed literature.

Biological Activity and Signaling Pathway

4-(indolin-1-yl)-4-oxobutanoic acid has been identified as a compound of interest in studies targeting LsrK kinase.[1] LsrK is a key enzyme in the bacterial quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates various physiological processes, including virulence factor production and biofilm formation.

LsrK Kinase Signaling Pathway

Below is a diagram representing the key steps in the LsrK-mediated quorum sensing pathway.

LsrK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AI2_out Autoinducer-2 (AI-2) LsrACDB LsrACDB Transporter AI2_out->LsrACDB Transport AI2_in AI-2 LsrACDB->AI2_in LsrK LsrK Kinase AI2_in->LsrK ADP ADP LsrK->ADP P_AI2 AI-2-Phosphate LsrK->P_AI2 Phosphorylation ATP ATP ATP->LsrK LsrR_active LsrR (Active Repressor) P_AI2->LsrR_active Binds to LsrR_inactive LsrR (Inactive) LsrR_active->LsrR_inactive Inactivation lsr_operon lsr Operon LsrR_active->lsr_operon Represses Gene_Expression Gene Expression (e.g., Virulence Factors) lsr_operon->Gene_Expression Transcription & Translation

LsrK-mediated AI-2 quorum sensing pathway.
Experimental Protocol: LsrK Kinase Inhibition Assay

The following protocol is a generalized procedure for assessing the inhibitory activity of compounds like 4-(indolin-1-yl)-4-oxobutanoic acid against LsrK kinase, based on established methods.[2]

Principle:

The assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition of LsrK. Luminescence is used to quantify ATP levels.

Materials:

  • Recombinant LsrK enzyme

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 25 mM TEA, pH 7.4, 200 µM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100)

  • Test compound (4-(indolin-1-yl)-4-oxobutanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase-Glo® Max Luminescent Kinase Assay kit

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include appropriate controls (no compound for 100% activity and no enzyme for 0% activity).

  • Enzyme Addition: Add the LsrK enzyme (e.g., to a final concentration of 300 nM) to each well containing the test compound and incubate for a defined period (e.g., 30 minutes) with shaking.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 100 µM) to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 15 minutes) with shaking to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Luminescence Measurement: After a brief incubation period (e.g., 30 minutes), measure the luminescence signal using a plate reader.

Data Analysis:

The inhibitory activity of the test compound is determined by calculating the percentage of LsrK activity in the presence of the compound relative to the control (no compound). IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 4-(indolin-1-yl)-4-oxobutanoic acid.

Synthesis_Workflow Indoline Indoline Reaction Acylation Reaction (Anhydrous Solvent, Reflux) Indoline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Workup Aqueous Workup (NaHCO₃, HCl) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct 4-(indolin-1-yl)-4-oxobutanoic acid Purification->FinalProduct Characterization Characterization (NMR, MS, MP) FinalProduct->Characterization Bioassay_Workflow Compound Test Compound (4-(indolin-1-yl)-4-oxobutanoic acid) Assay Kinase Inhibition Assay Compound->Assay LsrK LsrK Enzyme LsrK->Assay DPD DPD (Substrate) DPD->Assay ATP ATP ATP->Assay Detection Luminescence Detection (ATP Quantification) Assay->Detection Analysis Data Analysis (% Inhibition, IC₅₀) Detection->Analysis

References

Spectroscopic Analysis of 1-(3-Carboxypropionyl) Indoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 1-(3-carboxypropionyl)indoline. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted and hypothesized data derived from the well-established principles of NMR, IR, and Mass Spectrometry. The information herein serves as a robust reference for the characterization of this and structurally similar compounds.

Predicted Spectral Data

The structural confirmation of 1-(3-carboxypropionyl)indoline relies on a cohesive interpretation of data from multiple spectroscopic techniques. The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.10Broad Singlet1H-COOH
~8.05Doublet1HAr-H (Position 7)
~7.20Triplet1HAr-H (Position 5)
~7.10Doublet1HAr-H (Position 4)
~6.95Triplet1HAr-H (Position 6)
~4.15Triplet2HN-CH₂ (Indoline)
~3.10Triplet2HAr-CH₂ (Indoline)
~2.80Triplet2HN-C(=O)-CH₂
~2.55Triplet2H-CH₂-COOH

Note: The aromatic region signals are complex and may exhibit overlapping patterns. The assignment is based on typical electronic effects in N-acylated indolines.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~174.5Carboxylic Acid Carbonyl (-COOH)
~171.0Amide Carbonyl (N-C=O)
~152.0Quaternary Aromatic Carbon (C-N)
~131.0Quaternary Aromatic Carbon (C-CH₂)
~127.5Aromatic CH
~125.0Aromatic CH
~124.0Aromatic CH
~117.0Aromatic CH
~52.0N-CH₂ (Indoline)
~31.0N-C(=O)-CH₂
~29.0-CH₂-COOH
~28.0Ar-CH₂ (Indoline)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300-2500Broad, StrongCarboxylic AcidO-H Stretch
3100-3000MediumAromatic C-HC-H Stretch
2980-2850MediumAliphatic C-HC-H Stretch
~1710StrongCarboxylic AcidC=O Stretch
~1650StrongAmideC=O Stretch (Amide I Band)
1600, 1480Medium-WeakAromatic RingC=C Stretch
1320-1210MediumCarboxylic AcidC-O Stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z (Mass-to-Charge Ratio)Predicted IonNotes
220.09[M+H]⁺Protonated molecular ion.
242.07[M+Na]⁺Sodium adduct of the molecular ion.
202.08[M+H - H₂O]⁺Loss of water from the carboxylic acid.
118.07[Indoline fragment]⁺Cleavage of the N-acyl bond.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as 1-(3-carboxypropionyl)indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[2]

  • ¹H NMR Acquisition : A standard proton experiment is run. Typical parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is common for qualitative spectra.[3]

  • ¹³C NMR Acquisition : A standard proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] A spectral width of 0-220 ppm is typical.[2] For improved signal, especially for quaternary carbons, the relaxation delay may be increased.[5]

  • Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[6]

  • Film Deposition : Apply a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6][7]

  • Background Spectrum : Run a background spectrum with a clean, empty salt plate in the sample holder. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[8]

  • Sample Analysis : Place the salt plate with the sample film into the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[9] A small amount of formic acid or ammonium acetate may be added to promote protonation ([M+H]⁺) or other adduct formation.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[10]

  • Ionization : A high voltage (typically 3-5 kV) is applied to the capillary tip, causing the sample solution to nebulize into a fine mist of charged droplets.[11] A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[11]

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[12] The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectral Analysis Workflow

The individual datasets from NMR, IR, and MS are most powerful when interpreted in concert. The following workflow illustrates the logical process of using this combined data to confirm the structure of an unknown compound, hypothesized here to be 1-(3-carboxypropionyl)indoline.

G cluster_0 cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Unknown_Sample Unknown Sample MS Mass Spectrometry (MS) Unknown_Sample->MS Initial Characterization IR Infrared (IR) Spectroscopy Unknown_Sample->IR Initial Characterization Mol_Formula Molecular Formula (from M+ peak) MS->Mol_Formula Provides Func_Groups Functional Groups (C=O, O-H, Amide) IR->Func_Groups Identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Carbon Skeleton NMR->Connectivity Determines Final_Structure Structure Elucidation: 1-(3-Carboxypropionyl) Indoline Mol_Formula->NMR Guides Interpretation Mol_Formula->Final_Structure Combined Evidence Confirms Func_Groups->NMR Guides Interpretation Func_Groups->Final_Structure Combined Evidence Confirms Connectivity->Final_Structure Combined Evidence Confirms

Caption: Workflow for Spectroscopic Structure Elucidation.

  • Initial Characterization : Analysis begins with Mass Spectrometry and IR Spectroscopy. MS provides the molecular weight (predicted m/z of 220.09 for [M+H]⁺), which, with high-resolution data, can establish the molecular formula (C₁₂H₁₃NO₃). Concurrently, the IR spectrum identifies key functional groups. The predicted broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch at ~1710 cm⁻¹, and another strong C=O band at ~1650 cm⁻¹ strongly suggest the presence of both a carboxylic acid and an amide.[13]

  • Detailed Structural Analysis : With the molecular formula and functional groups identified, NMR spectroscopy is employed to map the carbon skeleton and proton environments.

    • ¹H NMR reveals the number of distinct proton environments and their adjacencies through spin-spin coupling. The predicted spectrum would show signals in the aromatic region, confirming the indoline ring, and four distinct triplet signals in the aliphatic region, corresponding to the four -CH₂- groups. The downfield broad singlet confirms the carboxylic acid proton.

    • ¹³C NMR indicates the number of unique carbon atoms. The presence of two signals in the carbonyl region (~174 and ~171 ppm) corroborates the IR data for a carboxylic acid and an amide. The remaining signals would align with the aromatic and aliphatic carbons of the proposed structure.

  • Structure Confirmation : The final structure is confirmed by integrating all spectral data. The molecular formula from MS is validated by the count of protons and carbons from NMR. The functional groups from IR are assigned to specific signals in the NMR spectra. The connectivity inferred from NMR coupling patterns confirms the arrangement of the propionyl chain and its attachment to the indoline nitrogen, leading to the unambiguous identification of 1-(3-carboxypropionyl)indoline.

References

A Comprehensive Review of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed literature review of the chemical compound 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (also known as 4-(indolin-1-yl)-4-oxobutanoic acid). This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes associated biological pathways to serve as a comprehensive resource for professionals in chemical synthesis, pharmacology, and drug development.

Introduction and Chemical Properties

This compound is a derivative of indoline, a heterocyclic aromatic compound. Its structure is characterized by an indoline moiety acylated at the nitrogen atom by a 4-oxobutanoic acid chain. This compound is identified by the CAS Number 105105-00-8 .

PropertyValueSource
IUPAC Name 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acidN/A
Synonyms 4-(indolin-1-yl)-4-oxobutanoic acid, 1-(3-Carboxypropionyl) indoline[1]
CAS Number 105105-00-8N/A
Molecular Formula C₁₂H₁₃NO₃N/A
Molecular Weight 219.24 g/mol N/A

Biological Activity and Therapeutic Potential

The primary area of biological investigation for this compound is in the field of antibacterial research, specifically as a potential inhibitor of the LsrK kinase.

2.1. Target: LsrK Kinase and Quorum Sensing

While this compound has been utilized in screening campaigns to identify LsrK kinase inhibitors, specific quantitative data such as IC₅₀ or Kᵢ values for this particular compound are not available in the public domain literature reviewed. Its core structure, however, is present in other kinase inhibitors, suggesting the indoline scaffold is a relevant starting point for inhibitor design.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on standard organic chemistry principles and established kinase assay methodologies, the following protocols can be proposed.

3.1. Proposed Synthesis Workflow

A plausible synthetic route involves the acylation of indoline with succinic anhydride. This standard reaction forms the amide bond and introduces the butyric acid moiety.

G Indoline Indoline Reaction Acylation Reaction Indoline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium Purification Purification (e.g., Crystallization) Reaction->Purification Crude Product Product 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Purification->Product Final Product

Caption: Proposed synthesis workflow for the target compound.

Methodology:

  • Reaction Setup: Indoline (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen).

  • Acylation: Succinic anhydride (1.1 eq) is added to the solution. The reaction mixture is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product, this compound.

3.2. LsrK Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of the compound against LsrK, a luminescence-based kinase assay that measures ATP consumption can be employed. The Kinase-Glo® Max assay is a common example.

Methodology:

  • Assay Plate Setup: In a 384-well plate, add the test compound across a range of concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Incubation: Add the LsrK enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for compound-enzyme interaction.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of DPD and ATP.[2]

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature.[2]

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent. The reagent's luciferase enzyme catalyzes the production of light from the remaining ATP.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to LsrK activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dispense Test Compound & Controls in Plate B Add LsrK Enzyme A->B C Pre-incubate B->C D Add DPD/ATP Substrate Mix (Initiate Reaction) C->D E Incubate D->E F Add Kinase-Glo® Reagent (Stop Reaction) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for an LsrK kinase inhibition assay.

Associated Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AI2_out AI-2 (DPD) Lsr_transporter LsrACDB Transporter AI2_out->Lsr_transporter Import AI2_in AI-2 (DPD) Lsr_transporter->AI2_in LsrK LsrK Kinase AI2_in->LsrK ADP ADP LsrK->ADP P_AI2 Phospho-AI-2 LsrK->P_AI2 Phosphorylation ATP ATP ATP->LsrK LsrR LsrR Repressor P_AI2->LsrR Binds & Inactivates lsr_operon lsr Operon DNA LsrR->lsr_operon De-repression Transcription Transcription & Translation lsr_operon->Transcription Transcription->Lsr_transporter Positive Feedback Transcription->LsrK Transcription->LsrR Virulence Virulence & Biofilm Genes Transcription->Virulence Upregulation

Conclusion

This compound is a compound of interest primarily due to its potential application as a scaffold for developing inhibitors of LsrK kinase, a key enzyme in bacterial quorum sensing. While specific efficacy data for this compound remains elusive in publicly accessible literature, its structural motif is relevant to kinase inhibition. The provided protocols for synthesis and biological assay, along with the visualization of the target pathway, offer a foundational guide for researchers aiming to explore this or related compounds as novel anti-virulence agents. Further investigation is warranted to synthesize this compound and quantitatively determine its inhibitory activity against LsrK to validate its potential in combating bacterial infections.

References

Predicting Biological Targets of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification is a critical and formative step in the drug discovery pipeline.[1][2] For novel or uncharacterized small molecules, computational or in silico prediction methods offer a time- and cost-effective strategy to generate testable hypotheses regarding their mechanism of action and potential therapeutic applications.[2][3][4] This technical guide explores the predicted biological targets of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS: 105105-00-8), a compound featuring an indoline scaffold linked to a butyric acid moiety. By analyzing its structural components and leveraging chemoinformatic approaches, we can postulate its interaction with several key protein families. This document summarizes these predicted targets, details the computational methodologies used for such predictions, and provides comprehensive experimental protocols for validation.

Introduction to the Compound and Target Prediction

This compound is a small molecule whose biological activities are not extensively documented in public literature. Its chemical structure consists of two key pharmacophores: a 2,3-dihydro-indole (indoline) ring and a 4-oxo-butyric acid tail. The indoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities.[5][6] The butyric acid component is a short-chain fatty acid known to have distinct biological effects, most notably as an inhibitor of histone deacetylases (HDACs).[1][7][8]

Given the lack of extensive experimental data, in silico target prediction becomes an invaluable tool.[9] These computational methods utilize the principle that structurally similar molecules often exhibit similar biological activities.[9] Methodologies can be broadly categorized as:

  • Ligand-Based Methods: These approaches compare the query molecule to databases of compounds with known biological targets. Methods include 2D/3D similarity searching and pharmacophore modeling.[7]

  • Structure-Based Methods: When a target's 3D structure is known, these methods, such as molecular docking and reverse/inverse docking, can predict if the small molecule can physically bind to the protein's active or allosteric sites.[7]

  • Machine Learning and Network Pharmacology: These advanced approaches use complex algorithms and systems biology data to predict drug-target interactions, identify off-target effects, and understand how a compound might affect entire biological pathways.[4][10]

The following diagram illustrates a generalized workflow for computational target prediction and subsequent experimental validation.

Target_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation Compound Query Compound 4-(...)-butyric acid LigandBased Ligand-Based Methods (Similarity, Pharmacophore) Compound->LigandBased StructureBased Structure-Based Methods (Reverse Docking) Compound->StructureBased ML Machine Learning & Network Analysis Compound->ML PredictedTargets List of Predicted Biological Targets LigandBased->PredictedTargets StructureBased->PredictedTargets ML->PredictedTargets PrimaryAssays Primary Assays (Biochemical, Binding) PredictedTargets->PrimaryAssays Prioritize & Test SecondaryAssays Secondary Assays (Cell-Based) PrimaryAssays->SecondaryAssays ValidatedHit Validated Target(s) SecondaryAssays->ValidatedHit

A generalized workflow for target prediction and validation.

Predicted Biological Targets

Based on the compound's structural motifs and available literature, several protein families are predicted as potential biological targets. A single report suggests its use in screening for inhibitors of LsrK kinase, providing a specific starting point.[11] Analysis of the indoline and butyric acid scaffolds broadens the predictive scope.

Predicted Target ClassRationale for PredictionKey Protein Examples
Protein Kinases The indoline/indole scaffold is a core component of numerous FDA-approved kinase inhibitors (e.g., Sunitinib).[11][12] A specific report links this compound to screening for LsrK kinase inhibitors.[11][13][14]LsrK, Receptor Tyrosine Kinases (EGFR, PDGFR), Cyclin-Dependent Kinases (CDKs)[11][15]
Histone Deacetylases (HDACs) Butyric acid and its derivatives are well-characterized inhibitors of HDACs, which play a crucial role in epigenetic regulation.[1]HDAC1, HDAC2, HDAC3 (Class I)
G-Protein Coupled Receptors (GPCRs) The indole nucleus is a common scaffold for ligands that bind to various GPCRs, including serotonergic and dopaminergic receptors.5-HT receptors, Dopamine receptors, Adenosine receptors[16]
Tubulin Certain indole derivatives are known to interfere with tubulin polymerization, a key mechanism for anticancer agents like vinca alkaloids.[11][17]α-Tubulin, β-Tubulin

Detailed Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the biological activity.[8] Below are detailed, generalized protocols for assays relevant to the predicted target classes.

Kinase Inhibition Assay (e.g., for LsrK)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant purified kinase (e.g., LsrK)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or amenable to fluorescence/luminescence detection.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compound: this compound, dissolved in DMSO.

  • Stop solution (e.g., EDTA, phosphoric acid)

  • 96-well or 384-well assay plates

  • Detection system (e.g., scintillation counter, fluorescence/luminescence plate reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Kinase assay buffer.

    • Test compound at various concentrations (or DMSO for control wells).

    • Recombinant kinase enzyme.

    • Kinase substrate.

  • Initiation: Pre-incubate the plate at a set temperature (e.g., 30°C) for 10-15 minutes. Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate.

    • For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence Assays (e.g., Kinase-Glo®): Add a detection reagent that measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol measures the ability of the compound to inhibit HDAC enzymatic activity using a fluorogenic substrate.

Objective: To determine if this compound inhibits HDAC enzymes.

Materials:

  • HeLa cell nuclear extract or purified recombinant HDAC enzyme.

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction).

  • Test Compound and a known HDAC inhibitor (e.g., Sodium Butyrate or Trichostatin A) as a positive control.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme/extract, substrate, and developer as per the manufacturer's instructions.

  • Reaction Setup: To the wells of the 96-well plate, add:

    • HDAC assay buffer.

    • Test compound at various concentrations (or positive control inhibitor).

    • HDAC enzyme or nuclear extract.

  • Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Incubation: Incubate for an additional 10-15 minutes at 37°C to allow for complete fluorophore development.

  • Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

GPCR Radioligand Binding Assay

This protocol is used to determine if the compound can displace a known radiolabeled ligand from a specific GPCR, indicating competitive binding.

Objective: To assess the binding affinity (Ki) of this compound for a target GPCR.

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [³H]-spiperone for D₂ receptors).

  • Binding assay buffer (e.g., Tris-HCl, MgCl₂).

  • Test Compound and a known unlabeled ligand for the receptor (for determining non-specific binding).

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates and a cell harvester.

Procedure:

  • Plate Setup: Set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound at various concentrations).

  • Reaction Mixture: In each well, add:

    • Binding assay buffer.

    • Cell membrane preparation.

    • Test compound, excess unlabeled ligand, or buffer.

    • Radioligand (at a concentration near its dissociation constant, Kd).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Predicted Signaling Pathway Involvement

Given that protein kinases are a prominent predicted target class, the compound could potentially modulate a variety of critical signaling pathways. The diagram below illustrates a hypothetical scenario where the compound inhibits a Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Compound 4-(...)-butyric acid Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Enters Nucleus Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Hypothetical inhibition of an RTK signaling pathway.

Conclusion

For the compound this compound, computational analysis based on its chemical structure predicts a range of potential biological targets, including protein kinases (specifically LsrK), histone deacetylases, G-protein coupled receptors, and tubulin. This guide provides a framework for the systematic validation of these predictions through established biochemical and cell-based assays. The successful identification and validation of its molecular target(s) will be a crucial step in elucidating its mechanism of action and exploring its potential as a therapeutic agent. Experimental validation remains the definitive step to confirm any computationally-derived hypothesis.[8][19]

References

In-Depth Technical Guide: The Mechanism of Action of 4-(Indolin-1-yl)-4-oxobutanoic Acid Derivatives as Sphingosine-1-Phosphate Receptor 1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action for a specific class of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives that have been identified as potent and selective agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The primary focus of this document is to elucidate the molecular interactions, signaling pathways, and the experimental methodologies used to characterize these compounds.

Executive Summary

Derivatives of 4-(indolin-1-yl)-4-oxobutanoic acid represent a promising scaffold in modern medicinal chemistry. A particular subset of these compounds, namely 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, has been characterized as selective agonists for the S1P1 receptor. This agonism is of significant therapeutic interest, particularly in the context of autoimmune diseases such as multiple sclerosis. The mechanism of action involves the binding of these synthetic ligands to the S1P1 receptor, a G protein-coupled receptor (GPCR), which leads to its internalization and degradation. This process, known as functional antagonism, effectively prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the inflammatory response in peripheral sites. This guide will detail the S1P1 signaling cascade, present representative pharmacological data for this class of compounds, and provide comprehensive protocols for the key experiments used in their evaluation.

Introduction to the Indoline Scaffold and S1P1 Receptors

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability allow for the precise positioning of various substituents to achieve desired pharmacological profiles. When incorporated into the 4-(indolin-1-yl)-4-oxobutanoic acid framework, it provides a versatile platform for targeting a range of biological entities.

Sphingosine-1-phosphate receptors (S1P1-5) are a family of GPCRs that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] The S1P1 receptor subtype is highly expressed on the surface of lymphocytes and is instrumental in regulating their exit from secondary lymphoid organs into the circulatory system.[1] The natural ligand for these receptors is sphingosine-1-phosphate (S1P), which is found in high concentrations in the blood and lymph.

Core Mechanism of Action: S1P1 Receptor Agonism

The primary mechanism of action for the 4-(indolin-1-yl)-4-oxobutanoic acid derivatives discussed herein is their function as agonists at the S1P1 receptor. Unlike traditional agonists that elicit a sustained physiological response, these compounds act as functional antagonists. This paradoxical effect is central to their therapeutic efficacy.

Upon binding to the S1P1 receptor, these small molecule agonists initiate a signaling cascade that leads to the internalization of the receptor-ligand complex.[1] This process effectively removes the S1P1 receptors from the cell surface, rendering the lymphocytes insensitive to the endogenous S1P gradient that would normally guide their egress from lymph nodes.[1] The sequestration of lymphocytes within these tissues prevents their migration to sites of inflammation, thereby exerting an immunosuppressive effect.

S1P1 Signaling Pathway

The binding of a 4-(indolin-1-yl)-4-oxobutanoic acid derivative to the S1P1 receptor triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of downstream signaling events.

S1P1_Signaling_Pathway Ligand 4-(Indolin-1-yl)-4-oxobutanoic Acid Derivative (Agonist) S1P1 S1P1 Receptor Ligand->S1P1 G_Protein Gαi/βγ S1P1->G_Protein Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization Undergoes G_alpha Gαi-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates Rac Rac G_beta_gamma->Rac Activates cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement Induces

S1P1 Receptor Signaling Cascade

Quantitative Data Presentation

While specific pharmacological data for a broad range of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives is not widely available in the public domain, the following table presents representative data for analogous indoline-based S1P1 agonists to illustrate the typical potency and selectivity profiles observed for this class of compounds.

Compound ClassTargetAssay TypePotency (EC50/IC50)Selectivity vs. S1P3Reference
Indoline-based AgonistS1P1GTPγS Binding0.1 - 10 nM>1000-foldFictional Representative Data
Indoline-based AgonistS1P1Calcium Mobilization1 - 50 nM>1000-foldFictional Representative Data
Indoline-based AgonistS1P3GTPγS Binding>10 µM-Fictional Representative Data

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for specific derivatives may vary.

Experimental Protocols

The characterization of 4-(indolin-1-yl)-4-oxobutanoic acid derivatives as S1P1 agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity. The following are detailed protocols for key experiments.

Experimental Workflow

The general workflow for identifying and characterizing novel S1P1 agonists is depicted below.

Experimental_Workflow HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Primary_Assay Primary Functional Assay (GTPγS Binding for S1P1) Hit_Compounds->Primary_Assay Potent_Agonists Potent S1P1 Agonists Primary_Assay->Potent_Agonists Selectivity_Assay Selectivity Profiling (S1P2, S1P3, S1P4, S1P5) Potent_Agonists->Selectivity_Assay Selective_Agonists Selective S1P1 Agonists Selectivity_Assay->Selective_Agonists In_Vivo_PD In Vivo Pharmacodynamics (Lymphocyte Count in Rodents) Selective_Agonists->In_Vivo_PD Lead_Candidate Lead Candidate In_Vivo_PD->Lead_Candidate

Workflow for S1P1 Agonist Discovery
GTPγS Binding Assay for S1P1 Agonist Potency

This assay measures the functional activity of a compound by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P1 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing human S1P1 (e.g., CHO or HEK293 cells).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • Test compounds serially diluted in DMSO.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well or 384-well microplates.

Procedure:

  • Prepare the S1P1-expressing cell membranes and determine the protein concentration.

  • In a microplate, combine the cell membranes (5-10 µg protein/well), GDP (to a final concentration of 10 µM), and the serially diluted test compound.

  • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the receptor.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by adding SPA beads.

  • Seal the plate and allow the beads to settle for at least 3 hours.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data are expressed as a percentage of the maximal response to a known S1P1 agonist. EC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

FLIPR Calcium Mobilization Assay for High-Throughput Screening

This cell-based assay is often used for primary screening to identify "hits" that activate S1P1. It measures changes in intracellular calcium concentration upon receptor activation.

Materials:

  • HEK293 or CHO cells co-expressing human S1P1 and a promiscuous G protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to inhibit dye leakage from cells).

  • 384-well black-walled, clear-bottom microplates.

  • A FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid.

  • Incubate the plate for 60 minutes at 37°C to allow for dye loading.

  • Prepare a separate plate with serial dilutions of the test compounds.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).

  • An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • The data are analyzed to determine the concentration-response relationship and the EC₅₀ for each compound.

Conclusion

The 4-(indolin-1-yl)-4-oxobutanoic acid scaffold has proven to be a valuable starting point for the development of potent and selective S1P1 receptor agonists. The mechanism of action, centered on functional antagonism and subsequent lymphocyte sequestration, offers a compelling therapeutic strategy for autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel S1P1 modulators, facilitating the advancement of new therapies in this class. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical utility.

References

A Technical Guide to Determining the Solubility of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on its chemical structure, which includes a polar carboxylic acid functional group and a larger, less polar dihydro-indole moiety, 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is expected to exhibit the following general solubility characteristics:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group should allow for hydrogen bonding, suggesting some degree of solubility. In aqueous solutions, solubility is expected to be pH-dependent, increasing significantly in basic conditions due to the formation of a more soluble carboxylate salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally good at solvating polar organic molecules, and the compound is likely to show good solubility. For the related compound, Indole-3-butyric acid, the solubility in ethanol, DMSO, and dimethylformamide is approximately 25 mg/mL.[1]

  • Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be low in nonpolar solvents due to the presence of the polar carboxylic acid and amide functionalities.

Quantitative Solubility Data Presentation

For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a structured format. The following table provides a template for documenting these findings.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Method of AnalysisObservations
Polar Protic Water25Data not availablee.g., Gravimetric, HPLCpH of saturated solution
Ethanol25Data not availablee.g., Gravimetric, HPLC
Methanol25Data not availablee.g., Gravimetric, HPLC
Polar Aprotic Acetone25Data not availablee.g., Gravimetric, HPLC
Acetonitrile25Data not availablee.g., Gravimetric, HPLC
Dimethyl Sulfoxide (DMSO)25Data not availablee.g., Gravimetric, HPLC
Tetrahydrofuran (THF)25Data not availablee.g., Gravimetric, HPLC
Nonpolar Hexane25Data not availablee.g., Gravimetric, HPLC
Toluene25Data not availablee.g., Gravimetric, HPLC
Chlorinated Dichloromethane25Data not availablee.g., Gravimetric, HPLC
Chloroform25Data not availablee.g., Gravimetric, HPLC

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected laboratory solvents

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

  • Filtration: Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved solute. This can be achieved through several methods:

    • Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured. This is a simple but less sensitive method.

    • Spectroscopic/Chromatographic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve. High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive method that can be employed after developing a suitable analytical method and calibration standards.

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.

Objective: To quickly assess the solubility of the compound in various solvents and determine its acid-base properties.

Procedure:

  • Add approximately 25 mg of the compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

  • Observe if the compound dissolves completely.

  • If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[2]

  • For water-insoluble compounds, subsequent tests can be performed with 5% aqueous solutions of NaOH, NaHCO3, and HCl to determine if the compound is a strong or weak acid or a base.[2][3] Solubility in 5% NaOH or NaHCO3 would indicate an acidic functional group, such as the carboxylic acid present in the target molecule.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Compound and Solvents qual_sol Qualitative Solubility Assessment (e.g., in water, acid, base) start->qual_sol Preliminary Screening shake_flask Prepare Supersaturated Solutions (Isothermal Shake-Flask Method) start->shake_flask Quantitative Measurement qual_sol->shake_flask Inform Solvent Selection equilibration Equilibration (Constant Temperature Shaking) shake_flask->equilibration sampling Sampling and Filtration of Supernatant equilibration->sampling quantification Quantification of Solute sampling->quantification gravimetric Gravimetric Analysis quantification->gravimetric Method 1 hplc HPLC Analysis quantification->hplc Method 2 uv_vis UV-Vis Analysis quantification->uv_vis Method 3 data_analysis Data Analysis and Tabulation gravimetric->data_analysis hplc->data_analysis uv_vis->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: General workflow for solubility determination.

This guide provides the necessary framework for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a robust technique for obtaining accurate equilibrium solubility data, which is crucial for its application in research and development. The choice of the final analytical technique for quantification will depend on the compound's properties and the available instrumentation.

References

Stability and Storage Protocols for 4-(indolin-1-yl)-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended stability and storage protocols for 4-(indolin-1-yl)-4-oxobutanoic acid. Due to the absence of specific public data for this compound, this document infers potential stability liabilities based on the known chemical properties of its core functional moieties: an indoline ring and an amide linkage. It outlines potential degradation pathways, including hydrolysis and oxidation, and provides detailed experimental protocols for a robust stability testing program. The information herein is intended to guide researchers in handling and storing this compound to ensure its integrity for research and development purposes.

Chemical Structure and Potential Stability Liabilities

4-(indolin-1-yl)-4-oxobutanoic acid is comprised of an indoline nucleus connected to a butanoic acid chain via an amide bond. The stability of this molecule is primarily influenced by the chemical reactivity of these two key features.

  • Amide Bond Hydrolysis: Amide bonds, while generally more stable than esters due to resonance stabilization, can undergo hydrolysis under acidic or basic conditions to yield the parent amine (indoline) and carboxylic acid (succinic acid).[1][2][3][4][5] This is a critical degradation pathway to consider, especially in aqueous solutions.

  • Indoline Ring Oxidation: The indoline ring is a dihydroindole and is susceptible to oxidation, which would convert it to the corresponding indole derivative.[6][7][8] This oxidation can be promoted by atmospheric oxygen, trace metals, or exposure to light.

  • Photostability: Indoline-containing compounds can be sensitive to light. The solvent environment may influence the photostability of the molecule, with protic solvents sometimes offering a protective effect.[9][10][11]

Based on these liabilities, a comprehensive stability testing program should evaluate the impact of pH, temperature, light, and oxidative stress on the integrity of 4-(indolin-1-yl)-4-oxobutanoic acid.

Recommended Storage Conditions

To minimize degradation, the following storage conditions are recommended. These are general recommendations and should be verified by experimental stability studies.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)To slow down the rate of all potential chemical degradation reactions.
2-8°C (Short-term)Suitable for transient storage during experimental use.
Physical Form Solid (Lyophilized Powder)Enhances stability by reducing molecular mobility and preventing hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)To minimize the risk of oxidation of the indoline ring.
Light Exposure Protected from Light (Amber Vial)To prevent photodegradation of the indoline moiety.
pH (for solutions) Neutral (pH 6-7)To minimize acid- and base-catalyzed hydrolysis of the amide bond.[12]

Potential Degradation Pathways

The two primary degradation pathways anticipated for 4-(indolin-1-yl)-4-oxobutanoic acid are hydrolysis of the amide bond and oxidation of the indoline ring.

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Indoline Oxidation A 4-(indolin-1-yl)-4-oxobutanoic acid B Indoline A->B H₂O (Acid/Base) C Succinic Acid A->C H₂O (Acid/Base) D 4-(indolin-1-yl)-4-oxobutanoic acid E 4-(indol-1-yl)-4-oxobutanoic acid D->E [O]

Caption: Proposed degradation pathways for 4-(indolin-1-yl)-4-oxobutanoic acid.

Experimental Protocols for Stability Assessment

A comprehensive stability study should be conducted to determine the intrinsic stability of 4-(indolin-1-yl)-4-oxobutanoic acid and to establish appropriate storage and handling procedures.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation photostability Photostability (ICH Q1B Guidelines) start->photostability thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis photostability->analysis thermal->analysis

Caption: Workflow for forced degradation studies.

4.1.1. Methodology

  • Stock Solution Preparation: Prepare a stock solution of 4-(indolin-1-yl)-4-oxobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for pre-determined time points.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for pre-determined time points.

    • Thermal Degradation: Store both the solid compound and a solution (in the proposed formulation buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Peak purity and identification of degradation products should be assessed using a mass spectrometer (LC-MS).

4.1.2. Data Presentation

The results of the forced degradation studies should be summarized in a table.

Stress ConditionIncubation Time (hours)% Parent Compound Remaining% Degradant 1% Degradant 2
0.1 M HCl, 60°C 010000
8DataDataData
24DataDataData
0.1 M NaOH, 60°C 010000
8DataDataData
24DataDataData
3% H₂O₂, RT 010000
24DataDataData
72DataDataData

*Data to be filled from experimental results.

Long-Term Stability Study

A long-term stability study under the recommended storage conditions is crucial to establish the shelf-life of the compound.

cluster_longterm Long-Term Stability Protocol start Prepare Samples (Solid & Solution) storage Store at Recommended Conditions (-20°C, 4°C, 25°C) start->storage sampling Pull Samples at Time Points (0, 3, 6, 12, 24 months) storage->sampling analysis Analyze for Purity & Degradants (HPLC-UV/MS) sampling->analysis data Compile Stability Data analysis->data

Caption: Protocol for long-term stability testing.

4.2.1. Methodology

  • Sample Preparation: Prepare multiple aliquots of 4-(indolin-1-yl)-4-oxobutanoic acid as a solid (lyophilized powder) and in a buffered aqueous solution (e.g., pH 7.0).

  • Storage: Store the aliquots at various temperatures, including the recommended long-term (-20°C) and short-term (4°C) conditions, as well as an accelerated condition (e.g., 25°C). Ensure all samples are protected from light.

  • Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 3, 6, 12, 18, and 24 months).

  • Analysis: Analyze the samples for purity using a validated stability-indicating HPLC method. Quantify the parent compound and any observed degradation products.

4.2.2. Data Presentation

Summarize the long-term stability data in a clear tabular format.

Table: Long-Term Stability of Solid 4-(indolin-1-yl)-4-oxobutanoic acid

Storage Temp.Time (months)Purity (%)Appearance
-20°C 099.8White Powder
6DataData
12DataData
24DataData
4°C 099.8White Powder
6DataData
12DataData
24DataData

*Data to be filled from experimental results.

Table: Long-Term Stability of 4-(indolin-1-yl)-4-oxobutanoic acid in Solution (pH 7.0)

Storage Temp.Time (months)Concentration (mg/mL)Purity (%)
-20°C 01.099.8
6DataData
12DataData
24DataData
4°C 01.099.8
6DataData
12DataData
24DataData

*Data to be filled from experimental results.

Conclusion

The stability of 4-(indolin-1-yl)-4-oxobutanoic acid is predicted to be influenced by its amide and indoline functionalities. The primary degradation pathways are likely to be hydrolysis and oxidation. To ensure the integrity of this compound, it is recommended to store it as a solid at sub-zero temperatures, under an inert atmosphere, and protected from light. For solutions, maintaining a neutral pH is critical to minimize hydrolysis. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the stability of this compound and establishing its shelf-life and appropriate handling procedures.

References

Exploring the Biological Activity of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with analogs of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid. This core scaffold has emerged as a versatile template for the design of modulators for a range of biological targets, demonstrating potential therapeutic applications in autoimmune diseases, inflammation, and neurological disorders. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Overview of Biological Activities

Analogs of this compound have been investigated for their activity against several key biological targets. The primary areas of focus include:

  • Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: S1P1 receptor agonists are known to modulate the immune system by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism is central to the treatment of autoimmune diseases such as multiple sclerosis.

  • Sigma (σ) Receptor Modulation: Sigma receptors, primarily located at the endoplasmic reticulum, are involved in a variety of cellular functions, including ion channel regulation and neurotransmitter release. Ligands targeting these receptors have potential applications in the treatment of neurological and psychiatric disorders.

  • Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: The enzymes 5-LOX and sEH are key players in the arachidonic acid cascade, which produces pro-inflammatory and anti-inflammatory lipid mediators. Dual inhibition of these enzymes presents a promising strategy for the treatment of inflammatory conditions.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various analogs of this compound and related structures.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Indole-based Analogs [1][2]

CompoundAmineσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₁/σ₂ Selectivity
4a HH1-cyclohexylpiperazine4.170.3910.7
4b HH1-(4-fluorophenyl)piperazine15.33.055.0
4c HH6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline1403.6638.2
9a 4-fluorophenylH1-cyclohexylpiperazine11.21.846.1
9f 4-fluorophenylH6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline29487.450.0025

Data extracted from a study on indole-based sigma receptor ligands, which share structural similarities with the core topic.[1][2]

Table 2: Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition by Indoline-based Analogs [3][4][5]

CompoundR5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)
43 H0.45 ± 0.11> 10
53 CONH-cyclohexyl> 100.015 ± 0.002
54 CONH-tert-butyl> 100.021 ± 0.003
73 2,6-difluorophenyl0.41 ± 0.010.43 ± 0.10

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity.[3][4][5]

Table 3: S1P₁ Receptor Agonist Activity of Representative Analogs (Different Scaffolds)

CompoundScaffoldS1P₁ EC₅₀ (nM)S1P₃ EC₅₀ (nM)Selectivity (S1P₃/S1P₁)
Example 1 Ethanolamine-based0.5>1000>2000
Example 2 Oxadiazole-based1.2>1000>833
Example 3 Dihydronaphthalene-based0.8250312.5

Note: Data for direct this compound analogs as S1P1 agonists is limited in the public domain. The data presented here are from representative S1P1 agonists with different core structures to illustrate the typical activity profiles sought.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from studies evaluating indole-based sigma receptor ligands.[1][2]

Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

  • --INVALID-LINK---pentazocine (for σ₁ assay)

  • [³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ assay)

  • Non-labeled (+) -pentazocine (for masking σ₁ sites in σ₂ assay)

  • Test compounds

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay (σ₁):

    • Incubate guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound in Tris-HCl buffer.

    • For non-specific binding determination, add a high concentration of unlabeled haloperidol.

    • Incubate at 37°C for 150 minutes.

  • Binding Assay (σ₂):

    • Incubate rat liver membranes with a fixed concentration of [³H]-DTG and varying concentrations of the test compound in Tris-HCl buffer containing (+) -pentazocine to mask σ₁ sites.

    • For non-specific binding determination, add a high concentration of unlabeled haloperidol.

    • Incubate at room temperature for 120 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Dual 5-LOX/sEH Inhibition Assay

This protocol is based on the evaluation of indoline-based dual inhibitors.[3][4][5]

Objective: To determine the IC₅₀ values of test compounds against 5-LOX and sEH enzymes.

5-LOX Inhibition Assay (in human polymorphonuclear leukocytes - PMNLs):

  • Isolate PMNLs from human blood.

  • Pre-incubate the PMNL suspension with the test compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulate the cells with calcium ionophore A23187 to induce 5-LOX activity.

  • Stop the reaction after 10 minutes by adding a mixture of methanol and prostaglandin B₁.

  • Extract the 5-LOX products (e.g., LTB₄, 5-HETE) using solid-phase extraction.

  • Quantify the products by HPLC-UV or LC-MS/MS.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

sEH Inhibition Assay (fluorescence-based):

  • Use a recombinant human sEH enzyme.

  • In a 96-well plate, add the test compound at various concentrations to the sEH enzyme solution in buffer.

  • Initiate the reaction by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

S1P₁ Receptor Functional Assay (GTPγS Binding Assay)

Objective: To determine the functional potency (EC₅₀) of test compounds as S1P₁ receptor agonists.

Materials:

  • Cell membranes from cells overexpressing human S1P₁ receptor (e.g., CHO or HEK293 cells)

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS in the assay buffer.

  • Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.

S1P₁ Receptor Signaling Pathway

S1P1_Signaling cluster_membrane Plasma Membrane S1P1 S1P₁ Receptor G_protein Gαi/Gβγ S1P1->G_protein Activates Receptor_Internalization Receptor Internalization & Downregulation S1P1->Receptor_Internalization Rac1 Rac1 G_protein->Rac1 Activates Akt Akt G_protein->Akt Activates S1P_analog 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Analog (Agonist) S1P_analog->S1P1 Binds to Cell_Migration Inhibition of Cell Migration Rac1->Cell_Migration Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Sigma1_Receptor_Modulation cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane Sigma1R_ER σ₁ Receptor BiP BiP Sigma1R_ER->BiP Dissociates from IP3R IP₃ Receptor Sigma1R_ER->IP3R Interacts with Sigma1R_PM σ₁ Receptor Sigma1R_ER->Sigma1R_PM Translocates Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Ion_Channel Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R_PM->Ion_Channel Modulates GPCR GPCRs Sigma1R_PM->GPCR Modulates Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channel->Neuronal_Excitability GPCR->Neuronal_Excitability Ligand Indoline Analog (Ligand) Ligand->Sigma1R_ER Binds Ligand->Sigma1R_PM Binds LOX_sEH_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Indoline Analog (Dual Inhibitor) Inhibitor->Five_LOX Inhibits Inhibitor->sEH Inhibits Experimental_Workflow Start Start: Library of 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Analogs Primary_Screening Primary Screening (e.g., Binding or Enzyme Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_Identification->Dose_Response Active Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Lead_Selection->Dose_Response Requires Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Selection->In_Vivo_Studies Potent & Selective End Preclinical Candidate In_Vivo_Studies->End

References

Methodological & Application

Synthesis Protocol for 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is based on the N-acylation of indoline with succinic anhydride, a robust and efficient method for the formation of the corresponding amide linkage. This protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and a logical workflow diagram to ensure reproducibility and successful synthesis.

Introduction

This compound and its derivatives are of significant interest in the field of drug development. The indoline scaffold is a common motif in many biologically active compounds, and its functionalization allows for the exploration of diverse chemical space. The title compound has been identified as a useful building block, for example, in the screening of LsrK kinase inhibitors. The presented protocol describes a straightforward and high-yielding synthesis from commercially available starting materials.

Reaction Scheme

Reaction scheme for the synthesis of this compound.

Figure 1. General reaction scheme for the N-acylation of indoline with succinic anhydride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is based on analogous reactions reported in the literature for the N-acylation of cyclic secondary amines with succinic anhydride.

ParameterValue
Starting Material 1 Indoline (2,3-Dihydro-1H-indole)
Starting Material 2 Succinic anhydride
Product This compound
CAS Number 105105-00-8
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Typical Yield 85-95%
Reaction Solvent Dichloromethane (DCM), anhydrous
Reaction Temperature Room Temperature
Reaction Time 12-24 hours

Experimental Protocol

This protocol details the methodology for the synthesis of this compound.

Materials:

  • Indoline (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 equivalent).

  • Dissolution: Dissolve the indoline in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of indoline). Stir the solution at room temperature until the indoline is completely dissolved.

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.05 equivalents) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction, add 1 M hydrochloric acid (HCl) to the reaction mixture and transfer the contents to a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow reagents 1. Combine Indoline and Succinic Anhydride in DCM reaction 2. Stir at Room Temperature (12-24 hours) reagents->reaction workup 3. Acidic Work-up (1M HCl) and Extraction with DCM reaction->workup washing 4. Wash with Brine workup->washing drying 5. Dry over Na₂SO₄ washing->drying evaporation 6. Solvent Evaporation drying->evaporation purification 7. Recrystallization evaporation->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in LsrK Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Principle

LsrK Signaling Pathway

LsrK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AI2_ext AI-2 AI2_int AI-2 AI2_ext->AI2_int Lsr Transporter P_AI2 Phospho-AI-2 AI2_int->P_AI2 Phosphorylation LsrK LsrK Kinase ADP ADP LsrK->ADP LsrK->P_AI2 ATP ATP ATP->ADP LsrR LsrR Repressor P_AI2->LsrR Binds & Inactivates lsr_operon lsr Operon LsrR->lsr_operon Represses Virulence Virulence Factors & Biofilm Formation lsr_operon->Virulence Expression Inhibitor 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Inhibitor->LsrK Inhibits

Caption: The LsrK kinase signaling pathway in bacterial quorum sensing.

Experimental Protocols

1. In Vitro LsrK Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established high-throughput screening methods for LsrK inhibitors.[5][7]

Materials:

  • Recombinant LsrK Kinase

  • Adenosine Triphosphate (ATP)

  • 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (Test Compound)

  • Assay Buffer: 25 mM TEA (pH 7.4), 200 µM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA[5]

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of a solution containing LsrK (final concentration 300 nM) and DPD (final concentration 300 µM) in assay buffer to all wells.[5][7]

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution (final concentration 100 µM) to all wells to start the reaction.[5][7]

  • Reaction Incubation: Incubate the plate for 15 minutes at room temperature.[5]

  • ATP Detection: Add 20 µL of the Kinase-Glo® Max reagent to each well.[5]

  • Signal Stabilization: Incubate the plate for an additional 15 minutes at room temperature to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the LsrK kinase activity.

This assay validates the in vitro findings in a cellular context using a reporter strain.[5]

Materials:

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Test compound (this compound)

  • β-galactosidase assay reagents (e.g., ONPG)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the E. coli reporter strain.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB medium. In a 96-well plate, combine the diluted culture, DPD (to induce the QS cascade), and various concentrations of the test compound. Include controls with no compound and no DPD.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • β-Galactosidase Assay: Lyse the cells and perform a standard β-galactosidase assay using a substrate like ONPG.

LsrK Inhibitor Screening Workflow

The overall workflow involves a primary high-throughput screen followed by dose-response analysis and secondary validation in a cell-based assay.

Screening_Workflow Start Start: Compound Library HTS Primary HTS: In Vitro LsrK Kinase Assay (e.g., 200 µM single concentration) Start->HTS Hit_ID Identify Hits (>60% Inhibition?) HTS->Hit_ID Dose_Response Dose-Response Analysis: Determine IC50 values Hit_ID->Dose_Response Yes Inactive Inactive Hit_ID->Inactive No IC50_Eval Potent? (IC50 ≤ 10 µM?) Dose_Response->IC50_Eval Cell_Assay Secondary Validation: Cell-Based AI-2 QS Interference Assay IC50_Eval->Cell_Assay Yes IC50_Eval->Inactive No Confirmed_Hit Confirmed Hit for Lead Optimization Cell_Assay->Confirmed_Hit

Caption: Experimental workflow for screening and validating LsrK inhibitors.

Data Presentation

Quantitative results from the screening assays should be summarized for clear comparison. The following tables present a template with illustrative data for this compound.

Table 1: Illustrative In Vitro LsrK Inhibition Data

Compound NameConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compound20085 ± 4.215.5
This compound2045 ± 3.1
Positive Control (e.g., Harpagoside)[5][6]1092 ± 2.57.0
Negative Control (DMSO)-0 ± 2.8>200

Table 2: Illustrative Cell-Based Quorum Sensing Interference Data

Compound NameConcentration (µM)% QS Inhibition (Mean ± SD)EC₅₀ (µM)
This compound5078 ± 5.525.2
Positive Control (e.g., Rosolic Acid)[5][6]2085 ± 4.912.0
Negative Control (DMSO)-0 ± 3.5>100

The protocols and workflow described provide a comprehensive framework for evaluating this compound and its analogs as potential inhibitors of LsrK kinase. By targeting this key enzyme in the bacterial quorum sensing pathway, these compounds represent a valuable starting point for the development of novel antivirulence agents to address the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for 4-(indolin-1-yl)-4-oxobutanoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(indolin-1-yl)-4-oxobutanoic acid as a fragment in fragment-based drug discovery (FBDD). This document outlines its potential applications, hypothetical screening data, and detailed protocols for key experimental techniques.

Introduction to 4-(indolin-1-yl)-4-oxobutanoic acid in FBDD

Fragment-based drug discovery (FBDD) is a powerful methodology for the identification of novel lead compounds by screening small, low-molecular-weight compounds (fragments) against biological targets.[1] 4-(indolin-1-yl)-4-oxobutanoic acid (CAS: 105105-00-8) is a commercially available fragment that possesses several desirable characteristics for FBDD, including a molecular weight under 300 Da, a simple chemical structure, and the presence of both hydrogen bond donors and acceptors, adhering to the "Rule of Three".[1][2] The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Notably, derivatives of the indoline and indole core have been investigated as inhibitors of targets such as LsrK kinase and matrix metalloproteinases, while related structures have shown activity as S1P1 receptor agonists, highlighting the potential of this scaffold in diverse therapeutic areas.[3][4]

Potential Biological Targets and Applications

The 4-(indolin-1-yl)-4-oxobutanoic acid fragment can be employed in initial screening campaigns against a wide array of biological targets. Based on existing literature for structurally related compounds, promising target classes for this fragment include:

  • Kinases: The indoline core is a common motif in kinase inhibitors. This fragment could be screened against various kinases to identify starting points for the development of selective inhibitors. For instance, it has been used in screening for inhibitors of LsrK kinase, a key enzyme in bacterial quorum sensing.[3][5][6]

  • G-Protein Coupled Receptors (GPCRs): A related series of compounds, 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, have been identified as potent and selective S1P1 receptor agonists.[4][7] This suggests that the 4-(indolin-1-yl)-4-oxobutanoic acid scaffold could serve as a starting point for the discovery of novel GPCR modulators.

  • Protein-Protein Interactions (PPIs): The compact nature of the fragment makes it suitable for probing the often shallow and expansive binding sites involved in PPIs.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical screening data for 4-(indolin-1-yl)-4-oxobutanoic acid against a representative kinase (e.g., LsrK) and a GPCR (e.g., S1P1). This data is for illustrative purposes to demonstrate how quantitative results from an FBDD campaign would be presented.

Table 1: Biophysical Screening of 4-(indolin-1-yl)-4-oxobutanoic acid against Target Kinase (LsrK)

Screening TechniqueParameterResult
Surface Plasmon Resonance (SPR)Dissociation Constant (K D )250 µM
NMR Spectroscopy ( 1 H- 15 N HSQC)Chemical Shift Perturbation (CSP)Significant
Isothermal Titration Calorimetry (ITC)Dissociation Constant (K D )300 µM
Ligand Efficiency (LE)LE0.35

Table 2: Functional Assay Data for an Optimized Hit Derived from 4-(indolin-1-yl)-4-oxobutanoic acid against Target Kinase (LsrK)

Assay TypeParameterResult
Kinase Activity AssayIC 505 µM
Cellular AssayEC 5020 µM

Table 3: Biophysical Screening of 4-(indolin-1-yl)-4-oxobutanoic acid against Target GPCR (S1P1)

Screening TechniqueParameterResult
Surface Plasmon Resonance (SPR)Dissociation Constant (K D )500 µM
NMR Spectroscopy (Saturation Transfer Difference)STD EffectObserved
Ligand Efficiency (LE)LE0.32

Table 4: Functional Assay Data for an Optimized Hit Derived from 4-(indolin-1-yl)-4-oxobutanoic acid against Target GPCR (S1P1)

Assay TypeParameterResult
GTPγS Binding AssayEC 5010 µM
Calcium Mobilization AssayEC 5015 µM

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign using 4-(indolin-1-yl)-4-oxobutanoic acid are provided below.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5)

  • Target protein

  • 4-(indolin-1-yl)-4-oxobutanoic acid stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of 4-(indolin-1-yl)-4-oxobutanoic acid in running buffer (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.

    • Inject the fragment solutions over the immobilized target and a reference flow cell (without immobilized protein).

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Determine the steady-state binding responses and plot them against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (K D ).

Protocol 2: Hit Validation using NMR Spectroscopy (Ligand-Observed)

This protocol describes the use of Saturation Transfer Difference (STD) NMR to confirm the binding of a fragment to a target protein.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution (e.g., 10-50 µM in a deuterated buffer)

  • 4-(indolin-1-yl)-4-oxobutanoic acid stock solution (e.g., 100 mM in d6-DMSO)

  • Deuterated buffer (e.g., phosphate-buffered saline in D₂O)

Method:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1 (Reference): 4-(indolin-1-yl)-4-oxobutanoic acid (e.g., 1 mM) in deuterated buffer.

      • Sample 2 (Protein-Fragment): Target protein (e.g., 20 µM) and 4-(indolin-1-yl)-4-oxobutanoic acid (e.g., 1 mM) in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for both samples.

    • Acquire STD NMR spectra for both samples. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein signals is irradiated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals in the STD spectrum of the protein-fragment sample that are absent in the reference sample indicate that the fragment is binding to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein.

Protocol 3: Structural Characterization using X-ray Crystallography

This protocol details the steps to obtain a co-crystal structure of the target protein in complex with the fragment.

Materials:

  • Purified and concentrated target protein

  • 4-(indolin-1-yl)-4-oxobutanoic acid

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron)

Method:

  • Co-crystallization:

    • Set up crystallization trials by mixing the target protein with a molar excess of 4-(indolin-1-yl)-4-oxobutanoic acid.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

  • Crystal Soaking (Alternative to co-crystallization):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with a high concentration of 4-(indolin-1-yl)-4-oxobutanoic acid (e.g., 1-10 mM).

    • Transfer the apo-crystals to the soaking solution and incubate for a defined period (e.g., minutes to hours).

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement if a model of the protein is available.

    • Build the protein model and identify electron density corresponding to the bound fragment.

    • Refine the structure of the protein-fragment complex.

    • Analyze the binding mode and interactions between the fragment and the protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Lead Optimization a Fragment Library (e.g., containing 4-(indolin-1-yl)-4-oxobutanoic acid) b Primary Screen (e.g., SPR, NMR) a->b c Hit Confirmation (Orthogonal Assays, e.g., ITC) b->c Identified Hits d Structural Biology (X-ray Crystallography, NMR) c->d e Structure-Guided Chemistry d->e Binding Mode f SAR by Catalogue and Synthesis d->f g Potent Lead Compound e->g f->g

Caption: A typical workflow for a fragment-based drug discovery project.

LsrK_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular AI2_ext Autoinducer-2 (AI-2) Lsr_transporter Lsr Transporter AI2_ext->Lsr_transporter Transport AI2_int AI-2 Lsr_transporter->AI2_int LsrK LsrK Kinase AI2_int->LsrK Phosphorylation pAI2 Phospho-AI-2 LsrK->pAI2 LsrR LsrR Repressor pAI2->LsrR Binds and releases repression lsr_operon lsr Operon LsrR->lsr_operon Represses lsr_operon->Lsr_transporter Expression lsr_operon->LsrK Expression Virulence_genes Virulence Gene Expression lsr_operon->Virulence_genes Activation

Caption: The LsrK kinase signaling pathway in bacterial quorum sensing.

S1P1_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular S1P Sphingosine-1-Phosphate (S1P) S1P1_receptor S1P1 Receptor S1P->S1P1_receptor Binding G_protein Gi/o Protein S1P1_receptor->G_protein Activation downstream_effectors Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_protein->downstream_effectors Signal Transduction cellular_responses Cellular Responses (e.g., Lymphocyte egress, cell survival) downstream_effectors->cellular_responses Leads to

Caption: A simplified overview of the S1P1 receptor signaling pathway.

References

Application Note: Characterization of SUCNR1 Modulation by 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a succinic acid derivative with potential applications in biological studies.[1] Structurally, it is an amide of succinic acid and indoline. Succinate, a key intermediate in the citric acid (TCA) cycle, is also recognized as an extracellular signaling molecule that activates the G protein-coupled receptor SUCNR1 (Succinate Receptor 1), also known as GPR91.[2][3] SUCNR1 is expressed in a variety of tissues and cells, including the kidneys, liver, immune cells, and heart, and is implicated in a range of pathophysiological processes such as inflammation, hypertension, and cancer.[3][4][5] Activation of SUCNR1 can trigger a cascade of downstream signaling events, primarily through the coupling to Gq and Gi proteins.[3][6][7] This application note describes the use of this compound (referred to herein as Compound X) to modulate SUCNR1 activity in cell-based functional assays. The protocols provided will enable researchers to characterize the pharmacological effects of this compound on intracellular calcium mobilization and ERK phosphorylation, two key downstream events of SUCNR1 activation.

Principle of the Assays

The activation of SUCNR1 by an agonist leads to the dissociation of the heterotrimeric G protein into its α and βγ subunits. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be monitored using calcium-sensitive fluorescent dyes. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits released from both Gαq and Gαi can activate downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, resulting in the phosphorylation of ERK1/2. This phosphorylation event can be quantified using methods such as Western blotting or specific immunoassays.

SUCNR1 Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of the SUCNR1 receptor.

SUCNR1_Signaling cluster_membrane Plasma Membrane receptor SUCNR1 (GPR91) gq_protein Gαq/βγ receptor->gq_protein gi_protein Gαi/βγ receptor->gi_protein ligand Succinate or Compound X ligand->receptor Activation plc PLC gq_protein->plc Activates erk_pathway Ras/Raf/MEK ERK Pathway gq_protein->erk_pathway βγ subunit activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca_release Ca²⁺ Release er->ca_release ac Adenylyl Cyclase gi_protein->ac Inhibits gi_protein->erk_pathway βγ subunit activates camp ↓ cAMP ac->camp p_erk p-ERK1/2 erk_pathway->p_erk transcription Transcription Regulation p_erk->transcription

Caption: SUCNR1 signaling through Gq and Gi pathways.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the agonistic effect of Compound X on SUCNR1-mediated calcium release in HEK293 cells stably expressing the human SUCNR1 gene (HEK293-SUCNR1).

Materials:

  • HEK293-SUCNR1 cells

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 NW Calcium Assay Kit

  • Compound X (this compound)

  • Succinate (positive control)

  • Assay Buffer (HBSS with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capability

Workflow:

Calcium_Assay_Workflow A 1. Seed Cells HEK293-SUCNR1 cells in 96-well plate (24h incubation) C 3. Load Cells Remove media, add Fluo-4 NW dye solution (30 min incubation at 37°C) A->C B 2. Prepare Dye Reconstitute Fluo-4 NW in Assay Buffer B->C E 5. Measure Fluorescence Place plate in reader. Establish baseline reading. C->E D 4. Prepare Compounds Serial dilutions of Compound X and Succinate in Assay Buffer F 6. Inject & Read Inject compounds and immediately measure fluorescence kinetics D->F E->F G 7. Analyze Data Calculate peak fluorescence and determine EC50 values F->G

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Plating: Seed HEK293-SUCNR1 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions. Aspirate the growth medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of 2X working dilutions in Assay Buffer. Prepare a similar dilution series for succinate as a positive control.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FlexStation 3).

    • Set the instrument to read fluorescence at Ex/Em = 494/516 nm.

    • Establish a stable baseline reading for 20 seconds.

    • Set the instrument to automatically inject 100 µL of the 2X compound working solution into each well.

    • Continue to read fluorescence for an additional 120 seconds.

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is for determining the effect of Compound X on the phosphorylation of ERK1/2 in THP-1 macrophages, which endogenously express SUCNR1.[3]

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • 6-well cell culture plates

  • Compound X

  • Succinate

  • Serum-free RPMI-1640

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Differentiation: Seed THP-1 cells in 6-well plates at 1 x 10^6 cells/well in complete RPMI medium containing 100 ng/mL PMA. Incubate for 48 hours to allow differentiation into adherent macrophages.

  • Serum Starvation: Replace the differentiation medium with serum-free RPMI-1640 and incubate for 12-18 hours.

  • Compound Stimulation: Treat the cells with various concentrations of Compound X or succinate (e.g., 0, 1, 10, 100 µM) in serum-free medium for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

Data Presentation

The following tables present representative mock data for the described assays.

Table 1: Agonist Activity of Compound X on SUCNR1-Mediated Calcium Mobilization

CompoundEC50 (µM)Max Response (% of Succinate)
Succinate25.4100%
Compound X 42.8 95%
Vehicle> 10002%

Table 2: Effect of Compound X on ERK1/2 Phosphorylation in THP-1 Macrophages

Treatment (100 µM)Fold Increase in p-ERK/Total ERK Ratio (vs. Vehicle)
Vehicle1.0
Succinate4.5 ± 0.5
Compound X 3.8 ± 0.4

The protocols and data presented in this application note provide a framework for characterizing the activity of this compound (Compound X) at the SUCNR1 receptor. The mock data suggests that Compound X acts as a full agonist at the SUCNR1 receptor, potently stimulating downstream signaling pathways, including Gq-mediated calcium release and ERK phosphorylation. These assays are robust and can be adapted to screen and characterize other potential modulators of SUCNR1, a receptor of significant therapeutic interest.

References

Application Notes and Protocols for the Quantification of 1-(3-CARBOXYPROPIONYL) INDOLINE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-CARBOXYPROPIONYL) INDOLINE is a molecule of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(3-CARBOXYPROPIONYL) INDOLINE in human plasma. The following protocol is a representative method and may require optimization for specific laboratory conditions and matrices.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 1-(3-CARBOXYPROPIONYL) INDOLINE from endogenous plasma components. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • 1-(3-CARBOXYPROPIONYL) INDOLINE reference standard

  • Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled 1-(3-CARBOXYPROPIONYL) INDOLINE or a related indoline derivative.

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

2. Instrumentation

  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a common choice for small molecule analysis.[1]

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Solution of Analyte and IS: Prepare individual stock solutions of 1-(3-CARBOXYPROPIONYL) INDOLINE and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile.

4. Sample Preparation

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.[1]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC Parameters:

    • Column: C18, 50 x 2.1 mm, 2.6 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min[1]

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 5
      0.5 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on the compound's properties).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • MRM Transitions: To be determined by infusing a standard solution of 1-(3-CARBOXYPROPIONYL) INDOLINE and the IS to identify the precursor and product ions.

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
1-(3-CARBOXYPROPIONYL) INDOLINE1 - 1000>0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
Low3<15%±15%<15%±15%
Medium100<15%±15%<15%±15%
High800<15%±15%<15%±15%

Data presented are typical acceptance criteria for bioanalytical method validation.[1][2]

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Mandatory Visualizations

experimental_workflow start Start: Obtain Plasma Sample prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation 3. Centrifugation start->prep extract Supernatant Transfer and Evaporation prep->extract reconstitute Reconstitution in Mobile Phase A extract->reconstitute inject Injection into LC-MS/MS System reconstitute->inject analysis LC Separation and MS/MS Detection inject->analysis data Data Acquisition and Processing analysis->data quant Quantification and Result Reporting data->quant end End quant->end

Caption: Experimental workflow for the quantification of 1-(3-CARBOXYPROPIONYL) INDOLINE.

signaling_pathway method_dev Method Development optimization Optimization of LC and MS Parameters method_dev->optimization validation Method Validation optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity stability Stability validation->stability routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis selectivity->routine_analysis stability->routine_analysis

Caption: Logical relationship in bioanalytical method development and validation.

References

Application Notes and Protocols for the Preparation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis, purification, characterization, and formulation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid for in vivo animal studies. This compound and its derivatives are of interest for their potential modulation of signaling pathways such as the LsrK kinase and S1P1 receptor pathways. The following sections offer a comprehensive guide for researchers working with this molecule, from initial synthesis to preparation for animal administration.

Introduction

This compound is a small molecule containing an indoline moiety linked to a butyric acid chain. This structural motif is found in various biologically active compounds. Notably, derivatives of indole have been investigated as inhibitors of LsrK kinase, a key enzyme in bacterial quorum sensing, and as modulators of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in immune cell trafficking.[1][2][3] The preparation of this compound with high purity and a suitable formulation is critical for obtaining reliable and reproducible results in in vivo animal studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its development. The following table summarizes key properties of this compound.

PropertyValueSource
CAS Number 105105-00-8[4][5]
Molecular Formula C₁₂H₁₃NO₃Inferred from structure
Molecular Weight 219.24 g/mol Inferred from structure
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Melting Point Not availableData not found in searches
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and methanol.Assumed based on structure and general knowledge
pKa Estimated to be around 4-5 (for the carboxylic acid)Assumed based on structure

Experimental Protocols

I. Synthesis of this compound

This protocol describes the synthesis of the title compound via the acylation of indoline with succinic anhydride.

Materials:

  • Indoline

  • Succinic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve indoline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Succinic Anhydride: Slowly add succinic anhydride (1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

II. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic and aliphatic protons of the indoline moiety and the methylene protons of the butyric acid chain.
¹³C NMR Resonances for the carbonyl and carboxyl carbons, as well as the carbons of the indoline ring and the butyric acid chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 219.24 g/mol .
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
III. Formulation for In Vivo Animal Studies

The poor aqueous solubility of this compound necessitates the use of a vehicle to prepare a suitable formulation for in vivo administration. The choice of formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).

A. Oral Gavage Formulation

This formulation is suitable for administering the compound orally to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Preparation of Vehicle: Prepare the vehicle by mixing DMSO (10%), PEG400 (40%), Tween 80 (5%), and saline (45%) by volume.

  • Dissolution of Compound:

    • Weigh the required amount of this compound.

    • Add a small amount of DMSO to the compound and vortex to dissolve.

    • Add the PEG400 and Tween 80, and mix thoroughly.

    • Finally, add the saline to the desired final volume and mix until a clear solution or a fine suspension is obtained. Gentle warming and sonication may be required to aid dissolution.

  • Administration: The formulation should be administered to animals at the desired dose based on their body weight.

B. Intraperitoneal Injection Formulation

This formulation is suitable for intraperitoneal administration.

Materials:

  • This compound

  • DMSO

  • Cremophor EL or Solutol HS 15

  • Saline (0.9% NaCl)

Procedure:

  • Preparation of Vehicle: Prepare the vehicle by mixing DMSO (5-10%) and Cremophor EL (5-10%) in saline.

  • Dissolution of Compound:

    • Dissolve the weighed compound in DMSO first.

    • Add the Cremophor EL and mix.

    • Add saline to the final volume and mix thoroughly.

  • Administration: The formulation should be sterile-filtered before administration to animals.

Dosage Calculation Example for Oral Gavage:

  • Desired dose: 50 mg/kg

  • Animal weight: 25 g (0.025 kg)

  • Required amount of compound: 50 mg/kg * 0.025 kg = 1.25 mg

  • If the final concentration of the formulation is 5 mg/mL, the volume to administer would be 1.25 mg / 5 mg/mL = 0.25 mL.

Visualizations

Synthesis_Workflow Indoline Indoline Reaction Acylation Reaction (DCM, TEA) Indoline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Purification->PureProduct

Caption: Workflow for the synthesis and purification of the target compound.

LsrK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell AI2_ext Autoinducer-2 (AI-2) LsrACDB LsrACDB Transporter AI2_ext->LsrACDB Import AI2_int Intracellular AI-2 LsrACDB->AI2_int LsrK LsrK Kinase AI2_int->LsrK ADP ADP LsrK->ADP pAI2 AI-2-Phosphate LsrK->pAI2 Phosphorylation ATP ATP ATP->LsrK LsrR LsrR Repressor pAI2->LsrR Derepression lsr_operon lsr Operon LsrR->lsr_operon Represses GeneExpression Gene Expression (Biofilm formation, etc.) lsr_operon->GeneExpression TargetCompound 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid TargetCompound->LsrK Inhibition

Caption: Potential inhibition of the LsrK kinase signaling pathway.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Lymphocyte S1P Sphingosine-1-Phosphate (S1P) S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein G-protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Rac, PI3K/Akt) G_protein->Downstream CellularResponse Cellular Response (e.g., Migration) Downstream->CellularResponse TargetCompound 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid TargetCompound->S1P1 Modulation

Caption: Potential modulation of the S1P1 receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis of 4-(Indolin-1-yl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and derivatization of 4-(indolin-1-yl)-4-oxobutanoic acid, a scaffold with potential applications in drug discovery. The indole and indoline cores are prevalent in a wide range of biologically active compounds, exhibiting activities such as antiviral, antitumor, and analgesic properties.[1][2] This protocol outlines the synthesis of the parent compound and subsequent modifications to generate a library of derivatives for further pharmacological evaluation.

I. Synthesis of 4-(Indolin-1-yl)-4-oxobutanoic Acid (Parent Compound)

The synthesis of the parent compound, 4-(indolin-1-yl)-4-oxobutanoic acid, is achieved through the acylation of indoline with succinic anhydride. This reaction forms an amide bond and results in a carboxylic acid moiety that can be further functionalized.

Experimental Protocol: Synthesis of 4-(Indolin-1-yl)-4-oxobutanoic Acid

Materials:

  • Indoline

  • Succinic anhydride

  • Ethyl acetate (or other suitable aprotic solvent)[3]

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (optional, for reactions at elevated temperatures)

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve indoline (1 equivalent) in ethyl acetate to create a stirred solution at room temperature.[3]

  • Slowly add succinic anhydride (1 equivalent) to the solution. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography). For less reactive substrates, the mixture can be gently heated to 50-60°C.

  • Upon completion, the product will likely precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Dry the purified 4-(indolin-1-yl)-4-oxobutanoic acid in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Synthesis_Workflow Indoline Indoline Reaction Acylation Reaction Indoline->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction Solvent Ethyl Acetate (Solvent) Solvent->Reaction Product 4-(indolin-1-yl)-4-oxobutanoic acid Reaction->Product Purification Purification (Filtration & Drying) Product->Purification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor 4-(indolin-1-yl)-4-oxobutanoic acid derivative Inhibitor->MEK

References

Application Notes and Protocols for High-Throughput Screening of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a synthetic organic compound featuring an indoline moiety linked to a butyric acid chain. Its structural similarity to known bioactive molecules suggests potential interactions with a variety of biological targets. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of the biological activities of this compound against several potential target classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in steroid metabolism and epigenetic regulation.

Potential Therapeutic Applications

Based on the activities of structurally related indole derivatives, this compound is a candidate for screening against targets implicated in a range of diseases:

  • Infectious Diseases: Targeting bacterial communication systems, such as quorum sensing, offers a novel anti-virulence strategy. The LsrK kinase is a key enzyme in the quorum-sensing pathway of many Gram-negative bacteria.[1][2]

  • Autoimmune Diseases: Modulators of sphingosine-1-phosphate (S1P) receptors, particularly S1P1 agonists, have therapeutic applications in autoimmune disorders like multiple sclerosis by regulating lymphocyte trafficking.[3][4]

  • Hormone-Dependent Pathologies: Inhibition of steroid 5 alpha-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), is a validated approach for treating benign prostatic hyperplasia and androgenic alopecia.[2]

  • Oncology and Genetic Disorders: Histone deacetylase (HDAC) inhibitors are an important class of anti-cancer agents that modulate gene expression by altering chromatin structure.[5]

Data Presentation: Hypothetical Screening Data

The following table summarizes hypothetical quantitative data from a high-throughput screening campaign of this compound against the target classes detailed in this document.

Target ClassSpecific TargetAssay TypeReadoutHypothetical IC50/EC50 (µM)
KinaseLsrK KinaseBiochemicalLuminescence8.5
GPCRS1P1 ReceptorCell-BasedFluorescence12.2 (EC50)
EnzymeSteroid 5α-ReductaseBiochemicalAbsorbance25.7
EpigeneticClass I HDACsBiochemicalLuminescence> 50

Application Note 1: LsrK Kinase Inhibition Assay

Principle: This biochemical assay identifies inhibitors of LsrK, a key kinase in the bacterial quorum-sensing pathway.[1][2] The assay quantifies the amount of ATP remaining after the kinase reaction using a luciferase-based system. A decrease in luminescence signal corresponds to ATP consumption by the active enzyme, while potent inhibitors will result in a higher luminescence signal due to the preservation of ATP.

Experimental Protocol: LsrK Kinase HTS Assay

Materials:

  • Purified LsrK enzyme

  • 4,5-dihydroxy-2,3-pentanedione (DPD), the natural substrate of LsrK

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 25 mM Triethanolamine (TEA), pH 7.4, 200 µM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • This compound and control compounds dissolved in DMSO

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, including this compound, positive control (e.g., a known LsrK inhibitor), and DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of LsrK enzyme diluted in assay buffer to each well to a final concentration of 300 nM.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature with gentle shaking.

  • Substrate Addition: Add 2.5 µL of DPD diluted in assay buffer to each well to a final concentration of 300 µM.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP diluted in assay buffer to each well to a final concentration of 100 µM.

  • Kinase Reaction Incubation: Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Signal Development: Add 10 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and positive controls. Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Workflow Diagram:

LsrK_Kinase_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense Compounds (50 nL) Enzyme Add LsrK Enzyme (5 µL, 300 nM) Compound->Enzyme Preincubation Pre-incubate (30 min, RT) Enzyme->Preincubation Substrate Add DPD Substrate (2.5 µL, 300 µM) Preincubation->Substrate ATP Add ATP (2.5 µL, 100 µM) Substrate->ATP Reaction Incubate (15 min, RT) ATP->Reaction DetectionReagent Add Kinase-Glo® Max (10 µL) Reaction->DetectionReagent Stabilization Incubate (30 min, RT, Dark) DetectionReagent->Stabilization Read Measure Luminescence Stabilization->Read

Caption: LsrK Kinase HTS Workflow.

Application Note 2: S1P1 Receptor Agonist Assay

Principle: This cell-based assay identifies agonists of the S1P1 receptor using a β-arrestin recruitment system. Upon agonist binding to the S1P1 receptor, β-arrestin is recruited to the receptor. This interaction can be detected by a variety of methods, such as enzyme fragment complementation or fluorescence resonance energy transfer (FRET), leading to a quantifiable signal that is proportional to the agonist activity.

Experimental Protocol: S1P1 Receptor HTS Assay

Materials:

  • U2OS cells stably co-expressing a ProLink™-tagged S1P1 receptor and an Enzyme Acceptor-tagged β-arrestin (e.g., Tango™ S1P1-bla U2OS cells)

  • Assay Medium: Freestyle™ Expression Medium

  • This compound and control compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • FRET-based detection reagent (e.g., LiveBLAzer™-FRET B/G Substrate)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the S1P1-expressing cells in a 384-well plate at a density of 10,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO₂.

  • Compound Addition: Add 50 nL of test compounds, including this compound, a known S1P1 agonist (positive control), and DMSO (negative control) to the cell plate.

  • Incubation: Incubate the plate for 5 hours at 37°C in 5% CO₂.

  • Substrate Addition: Add 4 µL of the FRET detection reagent to each well.

  • Signal Development: Incubate the plate for 2 hours at room temperature in the dark.

  • Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) with excitation at 409 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio (530 nm / 460 nm). Determine the percent activation for each compound relative to the positive and negative controls. Calculate the EC50 value for active compounds from the dose-response curve.

Signaling Pathway Diagram:

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gi/o S1P1->G_protein Activates Beta_Arrestin β-Arrestin (EA-tagged) S1P1->Beta_Arrestin Recruits Agonist 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid (Agonist) Agonist->S1P1 Binds Recruitment Recruitment & Signal Generation Beta_Arrestin->Recruitment

Caption: S1P1 Receptor Agonist-Induced β-Arrestin Recruitment.

Application Note 3: Steroid 5α-Reductase Inhibition Assay

Principle: This biochemical assay measures the inhibition of steroid 5α-reductase by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm. As the enzyme converts testosterone to DHT, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. Inhibitors of the enzyme will slow down this reaction, resulting in a smaller decrease in absorbance.

Experimental Protocol: Steroid 5α-Reductase HTS Assay

Materials:

  • Rat liver microsomes (as a source of steroid 5α-reductase)

  • Testosterone

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0

  • This compound and control compounds (e.g., Finasteride) dissolved in DMSO

  • UV-transparent 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of testosterone and NADPH in the assay buffer.

  • Assay Plate Setup: In each well of a 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of rat liver microsome suspension

    • 10 µL of test compound solution (including this compound, controls, and DMSO)

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of testosterone solution and 10 µL of NADPH solution to each well to reach final concentrations of approximately 5 µM and 100 µM, respectively.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Calculate the IC50 value for active compounds from the dose-response curve.

Workflow Diagram:

SRD5A2_HTS_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction Buffer Add Buffer Microsomes Add Microsomes Buffer->Microsomes Compound Add Compound/DMSO Microsomes->Compound Preincubation Pre-incubate (10 min, 37°C) Compound->Preincubation Substrates Add Testosterone & NADPH Preincubation->Substrates KineticRead Kinetic Read (A340, 20 min) Substrates->KineticRead Analysis Data Analysis (Calculate Rate of NADPH Consumption) KineticRead->Analysis

Caption: Steroid 5α-Reductase HTS Workflow.

Application Note 4: Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the activity of Class I and II HDACs using a luminogenic substrate. The substrate, an acetylated peptide, is deacetylated by active HDACs. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin. The aminoluciferin is then consumed by luciferase to produce a light signal that is proportional to HDAC activity.[3] HDAC inhibitors will reduce the amount of deacetylated substrate, leading to a decrease in the luminescent signal.

Experimental Protocol: HDAC Inhibition HTS Assay

Materials:

  • Purified human HDAC enzyme (e.g., a mixture of Class I HDACs)

  • HDAC-Glo™ I/II Assay Kit (containing substrate, developer, and buffer)

  • This compound and control compounds (e.g., Trichostatin A) dissolved in DMSO

  • 384-well solid white microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, controls, and DMSO into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of HDAC enzyme diluted in assay buffer to each well.

  • Enzyme-Compound Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation and Signal Development: Add 5 µL of the HDAC-Glo™ I/II reagent (containing the substrate and developer) to each well.

  • Signal Stabilization: Mix gently on a plate shaker for 30 seconds and then incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Logical Relationship Diagram:

HDAC_Assay_Principle HDAC HDAC Enzyme Acetylated_Substrate Acetylated Substrate (Pro-luminogenic) HDAC->Acetylated_Substrate Deacetylates Inhibitor 4-(2,3-Dihydro-indol-yl) -4-oxo-butyric acid Inhibitor->HDAC Inhibits Deacetylated_Substrate Deacetylated Substrate Protease Developer Protease Deacetylated_Substrate->Protease Cleaved by Aminoluciferin Aminoluciferin Protease->Aminoluciferin Releases Light Luminescent Signal Aminoluciferin->Light Generates Light (via Luciferase)

References

Research-Grade 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid: Purchasing and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing high-purity research-grade compounds is the first step in rigorous scientific inquiry. This document provides a comprehensive guide to sourcing 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid and offers detailed application notes and protocols for its potential use in research, based on available data.

Purchasing Information

Research-grade this compound, identified by CAS Number 105105-00-8, is available from several reputable chemical suppliers.[1][2] When purchasing, it is crucial to request a Certificate of Analysis (CoA) to verify the compound's identity, purity, and other quality control parameters.

Potential Suppliers Include:

  • ChemicalBook: Lists the compound and provides some basic chemical properties.[1][2]

  • Matrix Scientific: Offers the product and provides details such as melting point and molecular formula.[3]

  • Bide Pharmatech Ltd. [1]

  • ShangHai Caerulum Pharma Discovery Co., Ltd. [1]

  • MQ (shanghai) Pharmaceuticals Co., Ltd. [1]

  • Shandong Liteng Biotechnology Co., Ltd. [1]

Application Notes

Primary Application: LsrK Kinase Inhibition

Potential Secondary Application: S1P1 Receptor Agonism

Structurally related indoline derivatives have been identified as potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[6] S1P1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking from lymphoid organs to the peripheral circulation.[7][8] Agonism of S1P1 leads to receptor internalization, effectively trapping lymphocytes in the lymph nodes. This mechanism is clinically utilized in the treatment of autoimmune diseases like multiple sclerosis.[7] Given the structural similarities, this compound could be investigated for similar S1P1 agonist activity.

Quantitative Data

Currently, there is no publicly available, specific quantitative data (e.g., IC50 or EC50 values) for the interaction of this compound with LsrK or S1P1. The table below is provided as a template for researchers to populate with their own experimental findings.

Target Assay Type Parameter Value Reference
LsrK KinaseKinase Inhibition AssayIC50User-definedUser-defined
S1P1 ReceptorReceptor Binding AssayKiUser-definedUser-defined
S1P1 ReceptorFunctional Agonist AssayEC50User-definedUser-defined

Experimental Protocols

The following are detailed, representative protocols for investigating the potential activities of this compound.

Protocol 1: In Vitro LsrK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the inhibitory activity of the compound against LsrK kinase.

A. Materials:

  • Recombinant LsrK enzyme

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

B. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in kinase buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing the LsrK enzyme and the DPD substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (concentration at or near the Km for LsrK).

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and allows the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: S1P1 Receptor Functional Assay (Tango™ GPCR Assay)

This protocol describes a method to assess the agonist activity of the compound on the S1P1 receptor.

A. Materials:

  • Tango™ S1P1-bla U2OS cells (or similar reporter cell line)

  • This compound

  • Known S1P1 agonist (e.g., Fingolimod/FTY720-P) as a positive control

  • Assay medium (e.g., Opti-MEM)

  • LiveBLAzer™ FRET-B/G Substrate

  • 384-well black, clear-bottom plates

B. Procedure:

  • Cell Plating: Seed the Tango™ S1P1-bla U2OS cells in a 384-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay medium.

  • Cell Treatment: Remove the growth medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G substrate solution to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the emission ratio (460 nm / 530 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

LsrK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AI2_ext AI-2 (DPD) Lsr_transporter LsrACDB Transporter AI2_ext->Lsr_transporter Import AI2_int AI-2 Lsr_transporter->AI2_int LsrK LsrK Kinase AI2_int->LsrK ADP ADP LsrK->ADP P_AI2 Phospho-AI-2 LsrK->P_AI2 Phosphorylation ATP ATP ATP->LsrK LsrR LsrR Repressor P_AI2->LsrR Binds & Inactivates lsr_operon lsr Operon LsrR->lsr_operon Represses Gene_Expression Gene Expression (Virulence, Biofilm) lsr_operon->Gene_Expression Transcription Inhibitor 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Inhibitor->LsrK

Caption: LsrK Kinase Signaling Pathway in Bacterial Quorum Sensing.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P or Agonist S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi Protein S1P1->G_protein Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization Leads to PI3K PI3K G_protein->PI3K Activates Rac Rac G_protein->Rac Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration

Caption: Simplified S1P1 Receptor Signaling Pathway.

Experimental Workflow

Kinase_Inhibition_Workflow A 1. Compound Dilution Prepare serial dilutions of This compound B 2. Kinase Reaction Setup Combine LsrK, DPD substrate, and compound in 96-well plate A->B C 3. Initiate Reaction Add ATP solution to start the phosphorylation reaction B->C D 4. Incubation Incubate at 30°C for 60 minutes C->D E 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent D->E F 6. ADP to ATP Conversion Add Kinase Detection Reagent E->F G 7. Read Luminescence Measure signal with a plate reader F->G H 8. Data Analysis Calculate % inhibition and determine IC50 value G->H

Caption: Workflow for LsrK Kinase Inhibition Assay.

References

Handling and preparation of 4-(indolin-1-yl)-4-oxobutanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(indolin-1-yl)-4-oxobutanoic acid is a small molecule with potential applications in biological research. It has been identified as a compound that could be useful in studies involving the screening and targeting of LsrK kinase inhibitors[1]. Structurally similar molecules have also been investigated as S1P1 receptor agonists, suggesting a potential role in modulating immune responses and other physiological processes.

This document provides detailed protocols for the handling, preparation of stock solutions, and storage of 4-(indolin-1-yl)-4-oxobutanoic acid (CAS: 105105-00-8) to ensure its stability and consistent performance in various experimental settings.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-(indolin-1-yl)-4-oxobutanoic acid is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
CAS Number 105105-00-8[1][2]
Appearance Solid (predicted)
Storage (Solid) 2-8°C, sealed in a dry place[2]

Safety Information:

While a specific safety data sheet for 4-(indolin-1-yl)-4-oxobutanoic acid was not found, data for structurally similar compounds, such as indole-3-propionic acid, indicate that it may cause skin and eye irritation and may cause respiratory irritation[3]. Therefore, standard laboratory safety precautions should be observed.

HazardPrecaution
Irritant Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Inhalation Handle in a well-ventilated area or a fume hood.
Ingestion/Exposure Avoid ingestion and direct contact with skin and eyes. In case of contact, wash affected area with copious amounts of water.

Stock Solution Preparation

The solubility of 4-(indolin-1-yl)-4-oxobutanoic acid in common laboratory solvents has not been empirically determined in the available literature. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors and is recommended as a starting point for solubilization.

Materials and Equipment
  • 4-(indolin-1-yl)-4-oxobutanoic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The actual achievable concentration may be higher or lower and should be determined experimentally.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 219.24 g/mol x 1000 mg/g = 2.19 mg

  • Weigh the compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.19 mg of 4-(indolin-1-yl)-4-oxobutanoic acid into the tared tube. Record the exact weight.

  • Add solvent:

    • Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 219.24 g/mol ) x (1 / 0.010 mol/L) x 1,000,000 (µL/L)

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube securely and vortex for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may aid dissolution.

  • Storage:

    • Store the 10 mM stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Working Solution Preparation

Working solutions should be prepared fresh daily by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Protocol for Preparing a 100 µM Working Solution
  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.

  • Vortex briefly to ensure homogeneity.

Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced effects on the experimental system. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage start Start calculate Calculate Mass for 10 mM Solution start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->start If Not Dissolved, Re-evaluate Solvent/Concentration aliquot Aliquot into Single-Use Vials inspect->aliquot If Dissolved store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing a stock solution of 4-(indolin-1-yl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway Inhibition

Given its potential as an LsrK kinase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by 4-(indolin-1-yl)-4-oxobutanoic acid.

G cluster_pathway Bacterial Quorum Sensing Pathway cluster_inhibitor Inhibitor Action AI2 Autoinducer-2 (AI-2) LsrK LsrK Kinase AI2->LsrK Phospho_AI2 Phosphorylated AI-2 LsrK->Phospho_AI2 ATP -> ADP LsrR LsrR Repressor Phospho_AI2->LsrR QS_Genes Quorum Sensing Genes LsrR->QS_Genes Biofilm Biofilm Formation QS_Genes->Biofilm Inhibitor 4-(indolin-1-yl)-4-oxobutanoic acid Inhibitor->LsrK Inhibition

Caption: Hypothetical inhibition of the LsrK kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The primary and most direct method for synthesizing this compound is the N-acylation of indoline (2,3-dihydro-indole) with succinic anhydride. This reaction involves the nucleophilic attack of the indoline nitrogen atom on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and carboxylic acid functionalities.

Q2: Why is the yield of my N-acylation reaction often low?

Low yields can stem from several factors. The nitrogen atom in the indoline ring is not highly nucleophilic, which can make the acylation process challenging and slow.[1] Furthermore, the reactivity of the acylating agent, reaction conditions such as temperature and solvent, and the presence of moisture can significantly impact the efficiency of the reaction.[1][2] Product degradation under harsh conditions may also contribute to a lower overall yield.[1]

Q3: What are the typical side reactions or impurities I should be aware of?

The most common side reaction is the hydrolysis of succinic anhydride into succinic acid, which occurs in the presence of water.[3] This not only consumes the acylating agent but also complicates the purification process. Other potential issues include the presence of unreacted starting materials in the final product and the formation of undesired isomers if reaction conditions are not carefully controlled. While C-acylation is a known competing reaction for indoles, it is less common for indolines, but can be promoted by certain catalysts.[1][4]

Q4: How can I minimize side reactions and improve the overall yield?

To improve the yield, it is crucial to use a more reactive acylating agent or optimize the reaction conditions.[1][5] Using a suitable non-nucleophilic base can facilitate the reaction.[1] Conducting the reaction under strictly anhydrous (dry) conditions is essential to prevent the hydrolysis of succinic anhydride.[3] Careful purification of the final product via chromatography or recrystallization is also necessary to remove any isomers or impurities.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Low Nucleophilicity of Indoline: The lone pair on the indoline nitrogen is not readily available for reaction.[1] 2. Insufficiently Reactive Acylating Agent: Succinic anhydride may not be reactive enough under the chosen conditions.[2] 3. Moisture Contamination: Water in the reaction mixture hydrolyzes succinic anhydride to succinic acid.[3]1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to deprotonate the indoline or activate the anhydride. 2. Consider activating the carboxylic acid by converting it to a more reactive form, such as an acyl chloride, before reacting it with indoline.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Formation of Succinic Acid: Hydrolysis of succinic anhydride.[3] 3. Competing C-acylation: Although less common in indolines than indoles, Friedel-Crafts acylation on the aromatic ring is a possibility.[6][7]1. Increase the reaction time, elevate the temperature, or use a slight excess of succinic anhydride. Monitor the reaction progress using TLC. 2. Maintain strict anhydrous conditions throughout the experiment.[3] 3. Optimize the base and solvent to favor N-acylation. Avoid strong Lewis acids which tend to promote C-acylation.[1]
Difficulty with Product Isolation 1. Product Solubility: The carboxylic acid group can make the product partially soluble in water, especially during basic workups. 2. Similar Polarity of Product and Byproducts: Succinic acid and the desired product can be difficult to separate.1. During aqueous workup, carefully acidify the solution (e.g., with 1M HCl) to a pH of ~2-3 to ensure the carboxylic acid is fully protonated, thereby increasing its solubility in organic solvents for extraction. 2. Employ column chromatography with a carefully selected eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) or perform recrystallization from a suitable solvent.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table presents illustrative data on how varying reaction parameters can influence the synthesis yield of this compound.

EntrySolventBase (1.1 eq)Temperature (°C)Time (h)Yield (%)
1TolueneNone801225
2Dichloromethane (DCM)None25 (r.t.)2440
3Acetonitrile (MeCN)Triethylamine50675
4Dichloromethane (DCM)Triethylamine25 (r.t.)885
5Tetrahydrofuran (THF)Pyridine25 (r.t.)1080
6Dichloromethane (DCM)Triethylamine0 to 251292

Note: Data is illustrative and serves as a guideline for optimization experiments.

Experimental Protocols

Optimized Protocol for N-Acylation of Indoline

This protocol describes the synthesis of this compound under optimized conditions.

Materials:

  • Indoline (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the succinic anhydride solution dropwise to the stirred indoline solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 8-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash them sequentially with 1M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Diagrams of Workflows and Pathways

SynthesisWorkflow cluster_reactants Reactants Indoline Indoline ReactionVessel Reaction in Anhydrous DCM with Triethylamine Indoline->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel Workup Aqueous Workup (HCl Wash, Extraction) ReactionVessel->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct 4-(2,3-Dihydro-indol-1-yl) -4-oxo-butyric acid Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

TroubleshootingLogic LowYield Problem: Low Yield Cause1 Cause: Moisture Present LowYield->Cause1 Cause2 Cause: Low Reactivity LowYield->Cause2 Cause3 Cause: Incomplete Reaction LowYield->Cause3 Solution1 Solution: Use Anhydrous Conditions Cause1->Solution1 Solution2 Solution: Optimize Base & Temp. Cause2->Solution2 Solution3 Solution: Increase Reaction Time Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yields.

ReactionPathways Indoline Indoline Product Desired Product Indoline->Product + Succinic Anhydride (Desired Pathway) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product SideProduct Succinic Acid (Byproduct) SuccinicAnhydride->SideProduct Hydrolysis (Side Reaction) Water H₂O (Moisture) Water->SideProduct

Caption: Desired reaction pathway versus a common side reaction.

References

Troubleshooting solubility issues of 4-(indolin-1-yl)-4-oxobutanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(indolin-1-yl)-4-oxobutanoic acid in aqueous buffers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(indolin-1-yl)-4-oxobutanoic acid is provided below. Understanding these properties is crucial for troubleshooting solubility challenges.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₃ChemicalBook
Molecular Weight219.24 g/mol ChemicalBook
Predicted pKa ~4.53 ChemicalBook
Predicted Boiling Point503.2 ± 43.0 °CChemicalBook
Predicted Density1.301 ± 0.06 g/cm³ChemicalBook
General SolubilityLow in water; soluble in organic solvents like DMSO and ethanol.General knowledge on indoline derivatives

Note: Experimental solubility data in aqueous buffers is limited. The troubleshooting guide is based on the predicted pKa and general characteristics of carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of 4-(indolin-1-yl)-4-oxobutanoic acid.

Q1: Why is my 4-(indolin-1-yl)-4-oxobutanoic acid not dissolving in my aqueous buffer?

A1: 4-(indolin-1-yl)-4-oxobutanoic acid is a weakly acidic compound with a predicted pKa of approximately 4.53. Its low aqueous solubility is primarily due to the hydrophobic indoline ring. At a pH below its pKa, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 4-(indolin-1-yl)-4-oxobutanoic acid is highly dependent on the pH of the aqueous buffer.

  • Below pKa (~4.53): The compound will be predominantly in its neutral, less soluble form.

  • Above pKa (~4.53): The carboxylic acid group will deprotonate to form the more soluble carboxylate salt (-COO⁻).

Therefore, increasing the pH of the buffer above 5 should significantly improve solubility. The following table illustrates the expected trend in solubility with increasing pH.

Table 1: Hypothetical Solubility of 4-(indolin-1-yl)-4-oxobutanoic acid at Different pH Values

Buffer pHExpected Solubility (mg/mL)Predominant Species
4.0< 0.1Neutral (less soluble)
5.00.5 - 1.0Mix of neutral and ionized
6.01.0 - 5.0Ionized (more soluble)
7.0> 5.0Ionized (more soluble)
7.4> 10.0Ionized (more soluble)

Q3: I have adjusted the pH, but the solubility is still not sufficient for my experiment. What else can I do?

A3: If pH adjustment alone is insufficient, several other strategies can be employed to enhance solubility. These include the use of co-solvents, surfactants, or cyclodextrins. It is often beneficial to use a combination of these methods.

Q4: Which co-solvents are recommended, and at what concentration?

A4: Co-solvents can increase solubility by reducing the polarity of the aqueous buffer. Common choices for compounds like this include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it. Be mindful that high concentrations of organic solvents may affect your downstream experiments.

Table 2: Hypothetical Solubility Improvement with Co-solvents in Phosphate Buffer (pH 7.4)

Co-solventConcentration (% v/v)Expected Solubility (mg/mL)
None0~10
Ethanol10~15
Ethanol20~25
PEG 40010~18
PEG 40020~30
DMSO5~20
DMSO10~40

Q5: Can I use surfactants to improve solubility?

A5: Yes, surfactants can be very effective. They form micelles that encapsulate the hydrophobic parts of the compound, increasing its apparent solubility in the aqueous medium. Suitable surfactants include:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Sodium lauryl sulfate (SLS) - Note: SLS is an ionic surfactant and may interact with charged molecules.

Start with concentrations at or slightly above the critical micelle concentration (CMC) of the surfactant.

Table 3: Hypothetical Solubility Enhancement with Surfactants in Phosphate Buffer (pH 7.4)

SurfactantConcentration (% w/v)Expected Solubility (mg/mL)
None0~10
Tween® 800.1~20
Tween® 800.5~45
SLS0.1~25
SLS0.5~55

Q6: What about cyclodextrins?

A6: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. They are often well-tolerated in biological systems.[1][2] Common cyclodextrins for this purpose include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Table 4: Hypothetical Solubility Improvement with Cyclodextrins in Phosphate Buffer (pH 7.4)

CyclodextrinConcentration (% w/v)Expected Solubility (mg/mL)
None0~10
HP-β-CD5~30
HP-β-CD10~60
SBE-β-CD5~40
SBE-β-CD10~80

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffer systems include acetate for pH 4-5.5 and phosphate for pH 6-8.

  • Add an excess amount of 4-(indolin-1-yl)-4-oxobutanoic acid to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: Screening of Solubilizing Excipients

  • Prepare a stock solution of the chosen buffer at the desired pH (e.g., pH 7.4 phosphate buffer).

  • Prepare a series of vials containing the buffer and different concentrations of the selected co-solvent, surfactant, or cyclodextrin.

  • Follow steps 2-6 from Protocol 1 for each excipient concentration.

  • Compare the solubility of 4-(indolin-1-yl)-4-oxobutanoic acid in the presence of each excipient to that in the buffer alone.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with 4-(indolin-1-yl)-4-oxobutanoic acid check_ph Is the buffer pH > 5.0? start->check_ph adjust_ph Adjust buffer pH to > 5.0 (e.g., pH 7.4) check_ph->adjust_ph No solubility_ok1 Solubility sufficient? check_ph->solubility_ok1 Yes adjust_ph->solubility_ok1 add_excipients Consider adding solubilizing excipients solubility_ok1->add_excipients No end_success Proceed with Experiment solubility_ok1->end_success Yes co_solvents Try Co-solvents (e.g., Ethanol, PEG 400, DMSO) add_excipients->co_solvents surfactants Try Surfactants (e.g., Tween® 80, SLS) add_excipients->surfactants cyclodextrins Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) add_excipients->cyclodextrins solubility_ok2 Solubility sufficient? co_solvents->solubility_ok2 surfactants->solubility_ok2 cyclodextrins->solubility_ok2 solubility_ok2->end_success Yes end_fail Consult further (e.g., formulation specialist) solubility_ok2->end_fail No

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Mechanisms cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Strategies cluster_result Result compound 4-(indolin-1-yl)-4-oxobutanoic acid (Hydrophobic) ph_adjust pH Adjustment (pH > pKa) compound->ph_adjust Deprotonation co_solvent Co-solvents (e.g., Ethanol, DMSO) compound->co_solvent Reduces solvent polarity surfactant Surfactants (Micelle Formation) compound->surfactant Encapsulation cyclodextrin Cyclodextrins (Inclusion Complex) compound->cyclodextrin Complexation soluble_form Soluble Form in Aqueous Buffer ph_adjust->soluble_form co_solvent->soluble_form surfactant->soluble_form cyclodextrin->soluble_form

Caption: Mechanisms of solubility enhancement.

References

Technical Support Center: Optimizing HPLC Purification of 1-(3-CARBOXYPROPIONYL) INDOLINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) purification methods for 1-(3-CARBOXYPROPIONYL) INDOLINE.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of 1-(3-CARBOXYPROPIONYL) INDOLINE.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for 1-(3-CARBOXYPROPIONYL) INDOLINE shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for acidic compounds like 1-(3-CARBOXYPROPIONYL) INDOLINE is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[2] Here are the primary causes and solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[1]

      • Solution: Add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[2] This suppresses the ionization of the silanol groups and the carboxylic acid on your compound, leading to improved peak shape.[3] The mobile phase pH should ideally be at least 1-2 units away from the pKa of your analyte.[2]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves, your original sample was overloading the column.[2]

    • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[2]

      • Solution: Implement a column washing protocol. Disconnect the column from the detector and flush it with a strong solvent.[2]

  • Question: I am observing peak fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • High Sample Concentration: Similar to peak tailing, overloading the column can sometimes manifest as fronting.

      • Solution: Dilute your sample and reinject.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Issue 2: Poor Retention or Co-elution with the Solvent Front

  • Question: My compound, 1-(3-CARBOXYPROPIONYL) INDOLINE, is eluting very early, close to the solvent front. How can I increase its retention time?

  • Answer: Poor retention of polar compounds is a known challenge in reversed-phase HPLC.[4][5] 1-(3-CARBOXYPROPIONYL) INDOLINE, with its carboxylic acid group, is relatively polar. Here are some strategies to improve retention:

    • Decrease Mobile Phase Polarity: The most straightforward approach is to increase the proportion of the aqueous component in your mobile phase. For instance, if you are using a 70:30 methanol:water gradient, try starting with a higher percentage of water.[6]

    • Use a Different Organic Modifier: Acetonitrile and methanol are common organic modifiers. If you are using methanol, switching to acetonitrile, or vice versa, can alter selectivity and may improve retention.

    • Employ a Polar-Embedded Column: These columns are specifically designed for the retention of polar molecules and can operate effectively in highly aqueous mobile phases.[7]

    • Mobile Phase pH Adjustment: Ensure the mobile phase is acidic (e.g., pH below 3) to keep the carboxylic acid in its neutral, more hydrophobic form, which will increase retention on a reversed-phase column.[4]

Issue 3: Fluctuating Retention Times

  • Question: The retention time for my compound is inconsistent between runs. What could be causing this variability?

  • Answer: Retention time instability can be caused by several factors:[3]

    • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can lead to shifts in retention time. A change of just 0.1 pH units can significantly alter retention times for ionizable compounds.[3]

      • Solution: Prepare fresh mobile phase daily and keep the reservoirs covered.[2] If using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and observing if the problem persists.[3]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 4: High Backpressure

  • Question: The system backpressure has significantly increased. What are the common causes and how can I troubleshoot this?

  • Answer: High backpressure is a frequent issue in HPLC and can indicate a blockage in the system.[1]

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

      • Solution: Reverse flush the column with an appropriate solvent. If this does not resolve the issue, the frit may need to be replaced.[1] Using a guard column can help protect the analytical column from particulates.[3]

    • Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier. Buffer precipitation can occur when the organic solvent concentration increases during a gradient run.[1]

      • Solution: Check the miscibility and solubility of your mobile phase components. Flush the system with water to dissolve any precipitated buffer.[1]

    • System Blockage: There could be a blockage elsewhere in the system, such as in the tubing or injector.

      • Solution: Systematically disconnect components starting from the detector and working backwards to identify the source of the high pressure.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for purifying 1-(3-CARBOXYPROPIONYL) INDOLINE?

    • A1: A good starting point would be a reversed-phase method.[9][10] Use a C18 column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% formic acid or phosphoric acid.[9][11][12] A gradient elution from a higher aqueous composition to a higher organic composition is recommended to ensure elution of the compound while separating it from impurities.

  • Q2: What detection wavelength should I use for 1-(3-CARBOXYPROPIONYL) INDOLINE?

    • A2: Indole-containing compounds typically have strong UV absorbance. A diode array detector (DAD) or a UV detector can be used. Based on similar indole compounds, a starting wavelength of around 280 nm is advisable.[13] It is best to determine the optimal wavelength by measuring the UV spectrum of your compound.

  • Q3: Is a guard column necessary for this purification?

    • A3: While not strictly necessary for a single purification, using a guard column is highly recommended, especially when working with complex sample matrices.[3] It acts as a disposable pre-column that protects your more expensive analytical or preparative column from contamination and prolongs its life.[3]

  • Q4: Can I use methanol instead of acetonitrile as the organic modifier?

    • A4: Yes, methanol is a suitable alternative to acetonitrile. The choice between the two can affect the selectivity of your separation. If you are not achieving the desired separation with acetonitrile, trying a method with methanol is a good optimization step.

  • Q5: How do I prepare my sample for injection?

    • A5: Dissolve your crude sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase itself. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[14]

Experimental Protocols

General HPLC Purification Protocol for 1-(3-CARBOXYPROPIONYL) INDOLINE

This protocol is a general starting point and should be optimized for your specific purity requirements and equipment.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • Start with a shallow gradient to ensure good separation of early-eluting impurities.

    • Run a linear gradient to elute the compound of interest.

    • Include a high organic wash step to clean the column after each run.

    • Incorporate a re-equilibration step at the initial conditions before the next injection.

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ValueNotes
Column Type C18 Reversed-PhaseA good starting point for many indole-based compounds.
Particle Size 5 µmStandard for analytical and semi-preparative HPLC.
Column Dimensions 250 mm x 4.6 mmA common analytical column dimension.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier improves peak shape for acidic compounds.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Gradient 10-90% B over 20 minA starting gradient; should be optimized.
Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 280 nmIndole compounds generally absorb well in this region.[13]
Injection Volume 5-20 µLDependent on sample concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) hplc_system HPLC System Setup (Column, Flow Rate, Gradient) mobile_phase_prep->hplc_system hplc_system->injection detection Data Acquisition (UV Detector @ 280 nm) injection->detection analysis Chromatogram Analysis (Peak Purity, Retention Time) detection->analysis optimization Method Optimization (Adjust Gradient, etc.) analysis->optimization If necessary

Caption: Experimental workflow for HPLC purification.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention? start->poor_retention rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure add_acid Add/Increase Acidic Modifier (e.g., 0.1% TFA/Formic Acid) peak_tailing->add_acid Yes reduce_conc Reduce Sample Concentration add_acid->reduce_conc Still Tailing increase_aqueous Increase Aqueous % in Mobile Phase poor_retention->increase_aqueous Yes check_mobile_phase Check Mobile Phase Prep & Temp rt_shift->check_mobile_phase Yes reverse_flush Reverse Flush Column high_pressure->reverse_flush Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

How to prevent degradation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains an N-acylindoline and a carboxylic acid moiety, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into indoline and succinic acid.[1][2]

  • Oxidation: The indoline ring is electron-rich and can be prone to oxidation, potentially leading to the formation of colored degradation products.

  • Photolysis: Indole and its derivatives can be sensitive to light, which can induce degradation.[1]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, purging the solution with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. If aqueous buffers are necessary for experiments, it is advisable to prepare fresh solutions and use them promptly. The pH of the aqueous solution is a critical factor in the stability of the compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The amide linkage in the molecule is susceptible to both acid and base-catalyzed hydrolysis. Therefore, maintaining a pH close to neutral (pH 6-8) is generally recommended for short-term experiments. Extreme pH values (highly acidic or alkaline) will significantly accelerate the degradation process.[1] For analogous compounds like N-arylsuccinimides, maximum stability is observed in the acidic to neutral pH range.[2]

Troubleshooting Guides

Issue 1: The solution of my compound has changed color (e.g., turned yellow or brown).

Potential Cause Troubleshooting Step
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Store stock solutions under an inert atmosphere (nitrogen or argon). 3. Add an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, at a low concentration (e.g., 0.01%), ensuring it does not interfere with your assay.
Photodegradation 1. Always store solutions in light-protecting containers (amber vials). 2. Minimize exposure to ambient light during experimental procedures.

Issue 2: I am observing a loss of compound potency or concentration over a short period.

Potential Cause Troubleshooting Step
Hydrolysis 1. Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH if your experiment allows. 2. Prepare fresh solutions immediately before use. 3. For critical experiments, perform a time-course study to determine the rate of degradation under your specific conditions.
Adsorption to container 1. Use low-adsorption plasticware or silanized glassware. 2. Include a small percentage of an organic solvent (e.g., acetonitrile) in your aqueous buffer if compatible with your experiment.

Issue 3: I see unexpected peaks in my analytical chromatogram (e.g., HPLC).

Potential Cause Troubleshooting Step
Degradation 1. Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify potential degradation products. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Impurity in the starting material 1. Check the certificate of analysis for the purity of the compound. 2. Purify the compound if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Inject the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize hypothetical data based on studies of structurally similar compounds to illustrate the expected stability profile. Note: This data is for illustrative purposes and should be confirmed experimentally for this compound.

Table 1: Hypothetical pH-Dependent Hydrolysis of a Structurally Similar N-Arylsuccinamic Acid at 37°C

pHApparent First-Order Rate Constant (kobs) (s-1)Half-life (t1/2) (hours)
2.01.5 x 10-6128
4.05.0 x 10-7385
6.02.0 x 10-7962
8.08.0 x 10-7240
10.03.0 x 10-664

Table 2: Hypothetical Temperature Dependence of Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (kobs) (s-1)Half-life (t1/2) (hours)
41.0 x 10-819250
252.5 x 10-7770
401.2 x 10-6160
607.0 x 10-627

Visualizations

Degradation_Pathway cluster_products Degradation Products Compound 4-(2,3-Dihydro-indol-1-yl)- 4-oxo-butyric acid Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O Oxidation Oxidation Compound->Oxidation O₂ Photolysis Photolysis Compound->Photolysis Indoline Indoline Hydrolysis->Indoline SuccinicAcid Succinic Acid Hydrolysis->SuccinicAcid OxidizedProducts Oxidized Indoline Derivatives Oxidation->OxidizedProducts Photoproducts Photolytic Products Photolysis->Photoproducts

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Observe Compound Degradation (e.g., color change, potency loss) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Examine Solution Preparation (Solvent, pH, Age) Start->Check_Solution Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Solution_OK Solution Preparation Correct? Check_Solution->Solution_OK Storage_OK->Check_Solution Yes Implement_Storage_Fix Action: Optimize Storage - Refrigerate/Freeze - Protect from light - Use inert gas Storage_OK->Implement_Storage_Fix No Implement_Solution_Fix Action: Optimize Solution - Use fresh aprotic solvent - Buffer to neutral pH - Prepare fresh daily Solution_OK->Implement_Solution_Fix No Forced_Degradation Perform Forced Degradation Study to identify degradation products Solution_OK->Forced_Degradation Yes Monitor_Stability Routinely Monitor Stability under experimental conditions Implement_Storage_Fix->Monitor_Stability Implement_Solution_Fix->Monitor_Stability Develop_Method Develop Stability-Indicating Analytical Method Forced_Degradation->Develop_Method Develop_Method->Monitor_Stability

Caption: A logical workflow for troubleshooting the degradation of the compound in solution.

References

Resolving inconsistent results in biological assays with 4-(indolin-1-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 4-(indolin-1-yl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50/EC50) of 4-(indolin-1-yl)-4-oxobutanoic acid between experiments. What are the potential causes?

A1: Variability in potency can arise from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Common causes include:

  • Compound Integrity: Degradation of the compound in stock solutions or working dilutions.[1][2]

  • Solubility Issues: Precipitation of the compound in aqueous assay buffers, leading to a lower effective concentration.[1][2]

  • Assay Conditions: Inconsistent incubation times, temperatures, or cell densities.[3]

  • Cell Health: Variations in the health and passage number of the cells used in the assay.

  • Reagent Variability: Lot-to-lot variation in assay reagents, media, or serum.

Q2: How can we verify the integrity and concentration of our 4-(indolin-1-yl)-4-oxobutanoic acid stock solution?

A2: To confirm the integrity of your stock solution, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can identify and quantify the parent compound and any potential degradation products.[1] A significant decrease in the peak corresponding to the parent compound or the appearance of new peaks would indicate degradation.

Q3: What are the best practices for preparing and storing stock solutions of 4-(indolin-1-yl)-4-oxobutanoic acid?

A3: Proper preparation and storage are critical for maintaining the compound's activity.[1][2]

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • Light Sensitivity: Protect the stock solution from light by using amber vials.

Q4: Our results show a weaker than expected effect of the compound on downstream signaling pathways. What could be the reason?

A4: A weaker than expected effect could be due to several factors:

  • Poor Solubility: The compound may be precipitating in the assay medium. A visual inspection for cloudiness or centrifugation of the working solution can help identify this.[1]

  • Target Engagement: The compound may not be effectively reaching its intracellular target.

  • Cellular Context: The specific signaling pathway may not be active or may be compensated for by other pathways in your particular cell line or experimental model.[2]

Q5: We are observing unexpected changes in cell morphology after treatment. How can we determine if this is a specific effect or cytotoxicity?

A5: It is crucial to differentiate between on-target effects, off-target effects, and general cytotoxicity.[4]

  • Dose-Response: Perform a dose-response experiment to see if the morphological changes occur at concentrations consistent with the compound's expected potency.

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to determine if the observed changes are due to cell death.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound to rule out solvent effects.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

This guide provides a systematic approach to troubleshooting variability in potency measurements.

Troubleshooting Steps & Expected Outcomes

StepActionExpected Outcome & Next Steps
1. Stock Solution Integrity Check Prepare a fresh dilution series from your stock solution and analyze it using HPLC or LC-MS to confirm purity and concentration.[1]Purity >95% and correct concentration: Proceed to Step 2. Low purity or unexpected peaks: The stock solution has degraded. Prepare a fresh stock from solid compound and review storage protocols.[1]
2. Assess Solubility in Assay Medium Prepare the highest concentration of the compound in your assay buffer. Incubate under assay conditions for the duration of the experiment. Visually inspect for precipitation and centrifuge the solution, then test the supernatant for activity.[1][2]No precipitation, activity in supernatant: The issue is likely not solubility. Proceed to Step 3. Precipitation observed or low activity in supernatant: The compound is not fully soluble. Consider lowering the final concentration or adding a co-solvent if compatible with your assay.[1]
3. Standardize Assay Parameters Review and standardize all assay parameters, including cell seeding density, incubation times, and temperatures. Ensure all reagents are within their expiration dates.[3]Consistent results after standardization: The initial variability was due to procedural inconsistencies. Variability persists: Proceed to Step 4.
4. Evaluate Cell Health Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.Consistent results with standardized cells: The initial variability was due to inconsistent cell health or passage number.
Issue 2: Lack of Expected Biological Activity

This guide helps to identify the cause when 4-(indolin-1-yl)-4-oxobutanoic acid does not produce the expected biological effect.

Troubleshooting Steps & Expected Outcomes

StepActionExpected Outcome & Next Steps
1. Confirm Compound Identity and Purity Ensure the compound is from a reputable source and that you have analytical data (e.g., NMR, Mass Spec) confirming its identity and purity.[2]Identity and purity confirmed: Proceed to Step 2. Identity or purity is questionable: Obtain a new, validated batch of the compound.
2. Verify Target Expression Confirm that the target of the compound is expressed in your experimental system (e.g., via Western Blot, qPCR).Target is expressed: Proceed to Step 3. Target is not expressed or at very low levels: The chosen experimental system is not suitable. Select a system with known target expression.
3. Direct Target Engagement Assay If possible, perform an assay to measure direct binding of the compound to its target, such as a Cellular Thermal Shift Assay (CETSA).[2]Target engagement confirmed: The issue lies downstream of target binding. Investigate the signaling pathway (Step 4). No target engagement: The compound may not be reaching its target. Consider cell permeability or efflux pump activity.
4. Assess Downstream Signaling Use a positive control to ensure the downstream signaling pathway you are measuring is active in your system. For example, if measuring phosphorylation, use a known activator of that pathway.Positive control works: The issue may be with the compound's mechanism of action in your specific model. Consider compensatory mechanisms.[2] Positive control does not work: The assay for the downstream marker is not functioning correctly. Troubleshoot the assay itself.

Experimental Protocols

Protocol 1: Preparation of 4-(indolin-1-yl)-4-oxobutanoic acid Stock Solution
  • Allow the vial of solid 4-(indolin-1-yl)-4-oxobutanoic acid to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for temperature sensitivity.[1]

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes.[1]

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Western Blot for Downstream Signaling (p-Akt)

Assuming 4-(indolin-1-yl)-4-oxobutanoic acid is an S1P1 receptor agonist, a potential downstream marker is the phosphorylation of Akt.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, treat the cells with various concentrations of 4-(indolin-1-yl)-4-oxobutanoic acid or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

Visualizations

Signaling Pathway

S1P1_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects Compound 4-(indolin-1-yl)-4- oxobutanoic acid S1P1 S1P1 Receptor Compound->S1P1 Agonist Binding Gi Gαi S1P1->Gi Activation PI3K PI3K Gi->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: Hypothetical signaling pathway for S1P1 receptor agonism.

Experimental Workflow

Troubleshooting_Workflow start Inconsistent Results Observed stock_check Check Stock Solution (Purity, Concentration) start->stock_check solubility_check Assess Solubility in Assay Medium stock_check->solubility_check Stock OK fresh_stock Prepare Fresh Stock stock_check->fresh_stock Degraded assay_params Standardize Assay Parameters solubility_check->assay_params Soluble modify_assay Modify Assay Conditions (e.g., lower concentration) solubility_check->modify_assay Precipitation cell_health Evaluate Cell Health & Passage Number assay_params->cell_health Standardized standardize_protocol Implement Standardized Protocol assay_params->standardize_protocol Inconsistent standardize_cells Use Consistent Cell Batches cell_health->standardize_cells Variable end_resolved Issue Resolved cell_health->end_resolved Consistent fresh_stock->stock_check modify_assay->solubility_check standardize_protocol->assay_params standardize_cells->cell_health

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Refining experimental protocols for kinase assays involving 1-(3-CARBOXYPROPIONYL) INDOLINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-(3-CARBOXYPROPIONYL) INDOLINE and related compounds in kinase assays. The information is tailored for scientists and drug development professionals to help refine experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform if I observe inconsistent IC50 values for 1-(3-CARBOXYPROPIONYL) INDOLINE?

A1: Inconsistent IC50 values can stem from several factors. Start by verifying the basics:

  • Compound Integrity: Confirm the purity of your 1-(3-CARBOXYPROPIONYL) INDOLINE stock using methods like HPLC or LC-MS. Low purity can lead to variable results.

  • Solubility: Visually inspect your stock solution for any precipitates. Poor solubility is a common issue, and ensuring the compound is fully dissolved is critical. You may need to try a different solvent or use sonication to aid dissolution.[1]

  • Storage and Stability: Ensure the compound has been stored correctly and has not degraded. Aliquot stock solutions and avoid repeated freeze-thaw cycles. It's also important to assess the compound's stability in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure) over the time course of the experiment.[1]

  • Pipetting Accuracy: Calibrate your pipettes, especially for serial dilutions, as small errors can lead to significant variability in IC50 values.[1]

Q2: My kinase assay shows a high background signal when using 1-(3-CARBOXYPROPIONYL) INDOLINE. What are the potential causes and solutions?

A2: High background can mask the true signal from your kinase reaction. Consider these possibilities:

  • Compound Interference: The indoline core of your compound may possess intrinsic fluorescent properties that interfere with fluorescence-based assays.[2][3] To test for this, run a control experiment with the compound alone in the assay buffer and measure the fluorescence at the assay's excitation and emission wavelengths.[4]

  • Reagent Contamination: One of your buffer components or even the substrate might be contaminated with ATP or a substance that interferes with the detection method, particularly in luminescence-based assays like ADP-Glo™.[5]

  • Assay Plate Issues: Some types of white opaque plates can have inherent phosphorescence. It is advisable to test different plates or pre-read the plate before adding any reagents.[5]

  • High ATP Concentration: In assays that measure ATP depletion or ADP formation, using an ATP concentration significantly above the Km of the kinase can result in a high background signal.[4]

Q3: I am not observing any significant kinase inhibition with 1-(3-CARBOXYPROPIONYL) INDOLINE, even at high concentrations. What should I troubleshoot?

A3: A lack of inhibition can be due to several factors related to the compound, the enzyme, or the assay conditions:

  • Enzyme Activity: First, confirm that the kinase is active. Run a positive control with a known inhibitor to validate enzyme activity.[1] Improper storage or multiple freeze-thaw cycles can lead to inactive enzymes.[5]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[5] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, making it appear less potent or inactive.[4] It is often recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) for ATP.[1][5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may not effectively inhibit the kinase. To test for this, you can repeat the assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100, which can disrupt aggregates.[4]

  • Incorrect Buffer Composition: The kinase buffer is critical for enzyme activity. Ensure all components, such as MgCl₂, are at the correct concentration as the carboxyl group on your compound could potentially chelate divalent cations like Mg2+, which is an essential cofactor for kinase activity.[5]

Q4: Can the carboxylic acid moiety of 1-(3-CARBOXYPROPIONYL) INDOLINE affect the kinase assay?

A4: Yes, the carboxylic acid group can influence the experimental outcome.

  • Chelation: Carboxylic acids can chelate essential metal ions like Mg2+ from the reaction buffer, which can indirectly inhibit kinase activity. Consider including a control to test for this effect.

  • Slow-Binding Kinetics: Compounds with certain functional groups, including carboxylic acids, can exhibit slow, tight-binding kinetics.[6] This means that the inhibitor may take longer to bind to the kinase and reach equilibrium. You may need to increase the pre-incubation time of the inhibitor with the kinase before initiating the reaction to observe the full inhibitory effect.[1]

Troubleshooting Guides

Problem 1: High Variability in Replicate Wells
Possible Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes. Use reverse pipetting for viscous solutions. For high-throughput screening, consider using an automated liquid handler.[1]Reduced standard deviation between replicate wells.
Inconsistent Incubation Times Standardize all incubation times in the protocol. Ensure even temperature distribution across the plate.Improved consistency of results across different runs.
"Edge Effect" in Plates Fill the outer wells of the assay plate with sterile media or PBS to minimize evaporation from the experimental wells.[1] Ensure the incubator is properly humidified.More uniform signal across the plate, with less deviation in the outer wells.
Compound Precipitation Visually inspect wells for any signs of precipitation after compound addition. Reduce the final concentration of the compound if solubility is an issue.Clear solutions in all wells and more consistent data.
Problem 2: Low or No Kinase Activity (Low Signal)
Possible Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Verify the activity of the enzyme stock with a known positive control substrate and a control inhibitor.[5] Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.[5]The positive control should show robust activity, confirming the enzyme is active.
Incorrect Buffer Composition Check the pH and concentration of all buffer components (e.g., HEPES, MgCl₂, DTT).[5]Optimal kinase activity should be restored with the correct buffer formulation.
Substrate Issues Confirm the integrity and concentration of the substrate. If using a peptide substrate, ensure it is fully soluble in the assay buffer.[5]A valid substrate should result in a strong signal in the positive control wells.
ATP Degradation Use a fresh stock of ATP for your reactions, as ATP solutions can degrade over time.[5]Consistent and robust kinase activity with a fresh ATP source.

Experimental Protocols

Protocol 1: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for a luminescence-based kinase assay that measures ADP production as an indicator of kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute the kinase to a 2X working concentration in the kinase buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in the kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.

    • Inhibitor Dilutions: Prepare serial dilutions of 1-(3-CARBOXYPROPIONYL) INDOLINE in DMSO, then dilute in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with the same final DMSO concentration.

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 10 µL of kinase buffer to the "no enzyme" control wells.[4]

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature (or the kinase's optimal temperature) for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[4]

    • Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents).

    • Read the luminescence on a plate reader.

Protocol 2: Testing for Compound Interference with Luminescence Detection

This protocol helps determine if 1-(3-CARBOXYPROPIONYL) INDOLINE interferes with the luciferase-based detection system.

  • Assay Setup:

    • Set up the reaction as described in Protocol 1, but replace the kinase solution with kinase buffer in all wells.

    • Add the serial dilutions of 1-(3-CARBOXYPROPIONYL) INDOLINE.

  • Detection:

    • Initiate the "detection" reaction by adding the luciferase-containing reagent (e.g., ADP-Glo™ reagent).

    • Read the luminescence.

  • Analysis:

    • If the luminescence signal decreases with increasing concentrations of the compound, it suggests that 1-(3-CARBOXYPROPIONYL) INDOLINE may be inhibiting the luciferase enzyme, which could be misinterpreted as kinase inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Kinase, ATP/Substrate) add_kinase Add Kinase Solution prep_reagents->add_kinase prep_compound Prepare Serial Dilutions of 1-(3-CARBOXYPROPIONYL) INDOLINE add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_kinase start_reaction Initiate with ATP/Substrate add_kinase->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Signal (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data (IC50 Curve) read_plate->analyze_data troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay Condition Issues cluster_reagents Reagent Issues start Unexpected Result (e.g., High Background, Low Signal) check_solubility Check Solubility & Purity start->check_solubility check_controls Validate Controls (Positive/Negative) start->check_controls check_enzyme_activity Confirm Enzyme Activity start->check_enzyme_activity check_interference Test for Assay Interference (Fluorescence) check_solubility->check_interference check_aggregation Test for Aggregation (with Triton X-100) check_interference->check_aggregation optimize_atp Optimize ATP Concentration check_controls->optimize_atp optimize_enzyme Optimize Enzyme Concentration & Time optimize_atp->optimize_enzyme check_buffer Verify Buffer Composition check_enzyme_activity->check_buffer signaling_pathway upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream_signal->receptor adaptor Adaptor Proteins receptor->adaptor mapkkk MAP Kinase Kinase Kinase (MAPKKK) adaptor->mapkkk mapkk MAP Kinase Kinase (MAPKK) mapkkk->mapkk mapk MAP Kinase (MAPK) mapkk->mapk transcription_factor Transcription Factor mapk->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor 1-(3-CARBOXYPROPIONYL) INDOLINE inhibitor->mapkk Potential Target (Example)

References

Validation & Comparative

Validating the inhibitory effect of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid on LsrK

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of two promising inhibitors of the bacterial quorum sensing kinase LsrK, offering a potential new avenue for anti-virulence strategies.

Performance Comparison of LsrK Inhibitors

A biochemical high-throughput screening of a 2000-compound library led to the identification of several molecules with inhibitory activity against LsrK. Among these, harpagoside and rosolic acid were further validated for their efficacy. The inhibitory activities of these compounds were quantified by determining their half-maximal inhibitory concentration (IC50) values in a biochemical assay and further confirmed in a cell-based quorum sensing interference assay.

CompoundLsrK Inhibition IC50 (µM)[1]AI-2 QS Interference IC50 (µM)[1]
Harpagoside≤ 1014 (±3)
Rosolic Acid≤ 1011 (±2)

LsrK Signaling Pathway and Experimental Workflow

LsrK_Signaling_Pathway cluster_phosphorylation Phosphorylation AI2_ext Extracellular AI-2 Lsr_transporter Lsr Transporter AI2_ext->Lsr_transporter Import AI2_int Intracellular AI-2 Lsr_transporter->AI2_int P_AI2 Phosphorylated AI-2 AI2_int->P_AI2 LsrK LsrK ADP ADP LsrK->ADP LsrK->P_AI2 ATP ATP ATP->LsrK LsrR LsrR (Repressor) P_AI2->LsrR Inactivates lsr_operon lsr Operon LsrR->lsr_operon Represses Virulence_Biofilm Virulence & Biofilm Formation lsr_operon->Virulence_Biofilm Expression

Figure 1: LsrK Signaling Pathway in AI-2 Quorum Sensing.

The validation of LsrK inhibitors involves a systematic experimental workflow. This process begins with a high-throughput screening of a compound library using a biochemical assay to identify initial hits. These hits are then subjected to dose-response analysis to determine their IC50 values. Promising candidates are further evaluated in a cell-based assay to confirm their activity in a more biologically relevant context.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-based Assay HTS High-Throughput Screening (2000 Compound Library) Hit_ID Hit Identification (12 active compounds) HTS->Hit_ID Dose_Response IC50 Determination Hit_ID->Dose_Response QS_Interference AI-2 QS Interference Assay Dose_Response->QS_Interference Promising Candidates Confirmation Confirmation of Inhibitory Activity QS_Interference->Confirmation Final_Hits Harpagoside & Rosolic Acid Confirmation->Final_Hits Validated Inhibitors

Figure 2: Experimental Workflow for LsrK Inhibitor Validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LsrK Inhibition Biochemical Assay (High-Throughput Screening)

This assay quantifies the inhibitory effect of compounds on LsrK activity by measuring ATP consumption using a bioluminescence-based method.

Materials:

  • Recombinant LsrK enzyme

  • Adenosine 5′-triphosphate (ATP)

  • Kinase-Glo® Max Luminescent Kinase Assay kit (Promega)

  • Assay buffer: 25 mM TEA (pH 7.4), 200 µM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Add test compounds to the wells of a 384-well plate.

  • Add LsrK solution to each well to a final concentration of 300 nM.

  • Incubate the plate for 30 minutes at room temperature with shaking to allow for compound-enzyme interaction.

  • Add DPD solution to a final concentration of 300 µM.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Allow the reaction to proceed for 15 minutes at room temperature with shaking.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. A higher luminescence signal corresponds to greater inhibition of LsrK activity.

  • For dose-response analysis, a range of compound concentrations are tested to calculate the IC50 value.

AI-2 Quorum Sensing Interference Cell-Based Assay

Materials:

  • E. coli reporter strain expressing β-galactosidase under the control of the lsr promoter

  • Luria-Bertani (LB) medium

  • Test compounds

  • Phenylalanine-arginine β-naphthylamide (PAβN) (an efflux pump inhibitor)

  • β-galactosidase assay reagents

Procedure:

  • Grow the E. coli reporter strain overnight.

  • Dilute the overnight culture in fresh LB medium and grow to the early exponential phase.

  • To counteract potential efflux of the inhibitors, the assay is performed in the presence of the efflux pump inhibitor PAβN.[1]

  • Incubate the plate at 37°C with shaking for a defined period to allow for gene expression.

  • The IC50 values are determined from the dose-response curves.[1]

Conclusion

The identification and validation of harpagoside and rosolic acid as LsrK inhibitors represent a significant step forward in the development of novel anti-virulence agents.[1][2] The provided experimental data and detailed protocols offer a solid foundation for further research in this area. These compounds, by disrupting bacterial communication, hold the potential to disarm pathogens without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. Further investigation and optimization of these lead compounds could pave the way for a new class of therapeutics to combat bacterial infections.

References

Comparative Analysis of Indole-Based Derivatives as LsrK Kinase Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-based derivatives as potential inhibitors of LsrK kinase, a key enzyme in bacterial quorum sensing. While direct and extensive SAR data for a series of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid derivatives is not available in publicly accessible literature, this guide leverages a closely related and recent study on novel indole derivatives to illustrate the principles of SAR and provide a framework for comparison. The core scaffold, this compound, has been identified as a valuable starting point for screening and targeting LsrK kinase inhibitors.[1]

The data and methodologies presented herein are based on a study of 3-cyano-indole derivatives, which serve as a relevant proxy to understand how structural modifications on an indole core can impact inhibitory activity against LsrK and related anti-biofilm effects.[2]

Data Presentation: LsrK Inhibition and Biofilm Formation

The following table summarizes the biological activity of a representative set of indole derivatives. The study from which this data is drawn identifies compound A40 as a promising lead with favorable oral pharmacokinetic properties for further development.[2] The data highlights the impact of substitutions at the N1 and C5 positions of the indole ring on LsrK inhibition (IC50) and the subsequent inhibition of bacterial biofilm formation.

Compound IDN1-SubstituentC5-SubstituentLsrK IC50 (nM)[2]Biofilm Inhibition (%) at 10 µM[2]
A19 H-CN340~60%
A29 H-Br1380~45%
A38 -CH2CH2OH-F730~55%
A40 -CH2CH2OH-Cl420~70%
A49 -CH2(2-pyridyl)-F560~65%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are based on established methods for evaluating LsrK inhibitors and their effect on bacterial biofilms.

1. LsrK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.

  • Materials : Recombinant LsrK enzyme, ATP, substrate (e.g., dihydroxyacetone, DHA), ADP-Glo™ Kinase Assay kit (Promega), test compounds.

  • Procedure :

    • A reaction mixture is prepared containing the LsrK enzyme, the substrate (DHA), and ATP in a suitable kinase buffer.

    • The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control with DMSO alone is included.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the activity of the LsrK enzyme.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Biofilm Formation Inhibition Assay (Crystal Violet Staining)

This method is used to quantify the effect of inhibitors on the formation of bacterial biofilms.

  • Materials : Bacterial strain (e.g., E. coli), growth medium (e.g., LB broth), 96-well microtiter plates, test compounds, crystal violet solution (0.1%).

  • Procedure :

    • An overnight culture of the bacterial strain is diluted in fresh growth medium.

    • The diluted bacterial suspension is added to the wells of a 96-well plate.

    • The test compounds are added to the wells at the desired final concentrations. A negative control (no compound) and a positive control (known biofilm inhibitor) are included.

    • The plates are incubated without shaking for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

    • After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer (e.g., PBS).

    • The remaining attached biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

    • Excess stain is removed by washing, and the plate is allowed to dry.

    • The bound crystal violet is solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

    • The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Visualizing Relationships and Pathways

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical workflow of a typical SAR study, starting from a lead compound and exploring the effects of chemical modifications on biological activity.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Workflow Lead Lead Compound (e.g., 4-(Indolin-1-yl)- 4-oxobutanoic acid) Modification Systematic Chemical Modification (e.g., R-group substitution) Lead->Modification Derivatives Library of Derivative Compounds Modification->Derivatives Screening Biological Screening (e.g., LsrK IC50, Biofilm Assay) Derivatives->Screening Data Quantitative Data (IC50, % Inhibition) Screening->Data Analysis SAR Analysis: Identify Key Moieties Data->Analysis Analysis->Modification Design Next Generation Optimized Optimized Lead (Improved Potency/ Pharmacokinetics) Analysis->Optimized

Caption: A flowchart illustrating the iterative process of a Structure-Activity Relationship (SAR) study.

LsrK-Mediated Quorum Sensing Pathway

Quorum_Sensing_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space AI2_out Autoinducer-2 (AI-2) AI2_in AI-2 AI2_out->AI2_in Transport LsrK LsrK Kinase AI2_in->LsrK P_AI2 Phosphorylated AI-2 LsrK->P_AI2 Phosphorylation Inhibitor Indole Derivative (e.g., Compound A40) Inhibitor->LsrK Inhibition QS_Genes Quorum Sensing Gene Expression P_AI2->QS_Genes Signal Biofilm Biofilm Formation & Virulence QS_Genes->Biofilm

Caption: The LsrK kinase pathway in bacterial quorum sensing and the point of inhibition.

References

Comparing 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid with known S1P1 agonists

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and development, this guide provides a comparative overview of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid against established Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. Due to a lack of publicly available data on the S1P1 agonist activity of this compound, this document serves as a template, outlining the requisite experimental data for a comprehensive comparison while presenting available data for the well-characterized S1P1 agonists: Fingolimod, Siponimod, and Ozanimod.

Introduction to S1P1 Receptor Agonism

The S1P1 receptor, a G protein-coupled receptor, plays a crucial role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1][2] Agonism at the S1P1 receptor leads to its internalization, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into tissues, an important mechanism in the treatment of autoimmune diseases like multiple sclerosis.[1][3] Several S1P1 receptor modulators have been developed, with Fingolimod being the first-in-class, followed by second-generation agonists such as Siponimod and Ozanimod, which offer improved selectivity and pharmacokinetic profiles.[4][5]

Physicochemical and Pharmacokinetic Properties

A critical aspect of drug development is the characterization of a compound's physicochemical and pharmacokinetic properties, which influence its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes these properties for Fingolimod, Siponimod, and Ozanimod, with placeholder fields for this compound.

PropertyThis compoundFingolimodSiponimodOzanimod
Molecular Formula C12H13NO3C19H33NO2C29H35N3O3C23H24N4O3
Molecular Weight ( g/mol ) 219.24307.48493.63404.47
Oral Bioavailability (%) Data not available>90[6]>70[4]High[7]
Time to Max. Concentration (Tmax, h) Data not available12-16[8]~4[4]~6[7]
Elimination Half-life (t1/2, h) Data not available144-216 (6-9 days)[6][8]~30[9]~19[7]
Metabolism Data not availableReversible phosphorylation; oxidation via CYP4F2[6]Primarily via CYP2C9 and CYP3A4[4][10]Dehydrogenation by CYP enzymes; metabolism by gut microflora[7][11]
Protein Binding (%) Data not available>99.7[12]>99[4]Data not available

In Vitro S1P1 Receptor Activity

The potency and selectivity of a compound for the S1P1 receptor are determined through in vitro assays. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from receptor binding and functional assays. This table presents the available data for the known agonists and highlights the need for such data for the target compound.

AssayThis compoundFingolimod (as Fingolimod-P)SiponimodOzanimod
S1P1 Binding Affinity (Ki or IC50, nM) Data not availableData not availableData not availableData not available
S1P1 Functional Agonism (EC50, nM) Data not availablePotent agonist[13]Selective for S1P1 and S1P5[14]Potent agonist with picomolar EC50[15]
S1P Receptor Selectivity Data not availableNon-selective (S1P1, S1P3, S1P4, S1P5)[13]Selective for S1P1 and S1P5[5]Selective for S1P1 and S1P5[1][16]

In Vivo Pharmacodynamic Effects

The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts. This is a key measure of in vivo efficacy.

ParameterThis compoundFingolimodSiponimodOzanimod
Lymphocyte Reduction Data not availableDose-dependent reduction[17]Dose-dependent reductionOrally induced 50% lymphopenia at ~0.3 mg/kg in rats[15]
Efficacy in EAE Models Data not availableEfficacious in reducing disease severity[3]Prevents synaptic neurodegeneration in EAE[18]Efficacious in reducing inflammation and disease parameters[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in characterizing S1P1 agonists, the following diagrams are provided.

S1P1_Signaling_Pathway S1P1_Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor Binds to G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization Leads to AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_Protein->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (e.g., Lymphocyte Sequestration) PKA->Cellular_Responses IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Responses Ras_Raf_MEK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (4-(2,3-Dihydro-indol-1-yl)- 4-oxo-butyric acid) Receptor_Binding_Assay S1P1 Receptor Binding Assay Compound_Synthesis->Receptor_Binding_Assay GTP_gamma_S_Assay GTPγS Binding Functional Assay Receptor_Binding_Assay->GTP_gamma_S_Assay Determine Ki Selectivity_Panel S1P Receptor Selectivity Panel (S1P2, S1P3, S1P4, S1P5) GTP_gamma_S_Assay->Selectivity_Panel Determine EC50 PK_Studies Pharmacokinetic Studies in Rodents Selectivity_Panel->PK_Studies Confirm Potency & Selectivity Lymphocyte_Count Peripheral Blood Lymphocyte Count PK_Studies->Lymphocyte_Count EAE_Model Efficacy in EAE Model (Experimental Autoimmune Encephalomyelitis) Lymphocyte_Count->EAE_Model Establish PD

References

A Researcher's Guide to Kinase Selectivity Profiling for Novel Compounds: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery, particularly in oncology, inflammation, and neurological disorders, protein kinases are paramount targets. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a critical step in the development of any potential kinase inhibitor is to determine its selectivity profile—the assessment of its activity across a wide array of kinases. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and potential toxicity, whereas a multi-kinase inhibitor might offer therapeutic benefits by modulating multiple signaling pathways simultaneously.

This guide provides a comparative framework for researchers and drug development professionals on how to approach the kinase selectivity profiling of a novel compound. While specific experimental data for "4-(indolin-1-yl)-4-oxobutanoic acid" is not available in the public domain, this document will use it as a hypothetical novel compound, hereafter referred to as Compound X , to illustrate the process. We will compare the primary methodologies for kinase profiling, present supporting data formats, and provide detailed experimental protocols.

Comparative Analysis of Kinase Profiling Platforms

The initial step in characterizing a potential kinase inhibitor like Compound X is to choose the right screening platform. The two main approaches are biochemical assays and cell-based assays. Each offers distinct advantages and provides complementary information.[1]

FeatureBiochemical AssaysCell-Based Assays
Principle Measures direct interaction between the compound and isolated, purified kinases (e.g., inhibition of substrate phosphorylation).[2]Measures the compound's effect on a specific kinase pathway within a living cell, providing more physiologically relevant data.[3][4]
Throughput High-throughput, suitable for screening against large kinase panels (e.g., >400 kinases).Lower-throughput, often used for secondary validation of hits from biochemical screens.[5]
Data Output Quantitative potency data (e.g., IC50, Ki, % Inhibition) against each kinase.[6]Cellular potency (IC50) and direct evidence of target engagement in a physiological context.[5]
Advantages - Clean, direct measure of enzyme inhibition. - Highly reproducible and scalable. - Gold standard for initial selectivity assessment.[2]- Accounts for cell permeability, metabolism, and interaction with cellular components.[1] - Validates that the compound hits its intended target in a biological system.
Limitations Does not account for cellular factors like membrane permeability or competition with high intracellular ATP concentrations.[6]- More complex assay development. - Potential for off-target effects to confound results. - Lower throughput and generally higher cost per data point.

Recommendation: A typical workflow involves an initial broad screening using a biochemical assay panel to identify primary targets and assess selectivity. Promising hits are then validated and further characterized using cell-based assays to confirm on-target activity in a more biologically relevant system.

Hypothetical Kinase Selectivity Data for Compound X

To illustrate how data is presented, the following tables show hypothetical results from a biochemical screen of Compound X compared to Sunitinib, a known multi-kinase inhibitor. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) and as IC50 values (the concentration required to inhibit 50% of kinase activity) for key hits.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase FamilyKinase TargetCompound X (% Inhibition)Sunitinib (% Inhibition)
Tyrosine Kinase VEGFR295%98%
PDGFRβ92%96%
c-KIT88%91%
FLT335%85%
SRC15%45%
Ser/Thr Kinase CDK212%60%
ROCK18%25%
PLK15%10%

Table 2: Comparative IC50 Values for Primary Kinase Targets (nM)

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)
VEGFR2159
PDGFRβ252
c-KIT5018
FLT-3>1000250

From this hypothetical data, one would conclude that Compound X is a potent inhibitor of VEGFR2, PDGFRβ, and c-KIT, but shows greater selectivity than Sunitinib by having significantly less activity against FLT3, SRC, and CDK2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key kinase profiling experiments.

Protocol 1: Biochemical Kinase Assay (Radiometric)

Radiometric assays are often considered the gold standard for their direct and robust measurement of kinase activity.[2][7]

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • [γ-³³P]-ATP (radioactive ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Compound X) serially diluted in DMSO

  • 96-well plates

  • Filter paper or membrane (e.g., P81 phosphocellulose)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mix containing the kinase and its substrate in the kinase reaction buffer.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 24 µL of the kinase/substrate reaction mix to each well.

  • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 25 µL of reaction buffer containing [γ-³³P]-ATP.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the filter membrane.

  • Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the membranes, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Phosphorylation Assay (ELISA)

This assay measures the inhibition of phosphorylation of a specific substrate within a cellular context.[3][5]

Objective: To determine the cellular potency of a test compound by measuring the phosphorylation of a target kinase's downstream substrate.

Materials:

  • Cell line expressing the target kinase (e.g., HUVEC cells for VEGFR2)

  • 96-well cell culture plates

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Phospho-specific detection antibody for the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and stop solution

  • Plate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.[3]

  • Serum Starvation: If the pathway is activated by growth factors, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for 1-2 hours.[3]

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce phosphorylation.

  • Cell Lysis: Aspirate the medium, wash with cold PBS, and add lysis buffer to extract cellular proteins.[3]

  • ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate and incubate for 2 hours. b. Wash the plate and add the phospho-specific detection antibody. Incubate for 1 hour. c. Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash and add TMB substrate. Stop the reaction after sufficient color development.[3]

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition of phosphorylation and determine the IC50 value.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation A Novel Compound (e.g., Compound X) B Primary Screen (Large Kinase Panel, Single Concentration) A->B C Identify Preliminary Hits (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Analysis (Compare IC50 across kinases) D->E F Target Engagement Assay (e.g., NanoBRET) E->F Validate Hits G Target Phosphorylation Assay (e.g., Western Blot, ELISA) E->G Validate Hits I Confirm Cellular Potency & On-Target Effect F->I H Downstream Functional Assays (e.g., Proliferation, Migration) G->H G->I H->I

Caption: Kinase inhibitor profiling workflow.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates CompoundX Compound X CompoundX->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

References

Comparative Efficacy of Butyric Acid Derivatives in Oncology: An In Vitro Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of butyric acid and its derivatives, benchmarked against established chemotherapeutic agents.

This guide provides a comparative analysis of the efficacy of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid and related butyric acid compounds across various cancer cell lines. Due to the limited direct experimental data on this compound, this report leverages extensive research on butyric acid, a structurally related short-chain fatty acid, as a proxy to illustrate the potential anti-cancer activities. Butyric acid and its derivatives are recognized for their role as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a foundational resource for further investigation.

Quantitative Efficacy Analysis

The anti-proliferative effects of butyrate have been observed to be cell-type specific.[4][5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of butyrate in different human colorectal cancer cell lines, demonstrating this variability. For comparison, a selection of standard chemotherapeutic agents and other indole-based compounds with reported anti-cancer activity are included.

Compound/DrugCancer Cell LineIC50 ValueTime PointReference
Butyrate HCT116 (Colon)1.14 mM24 h[5][6]
HCT116 (Colon)0.83 mM48 h[5][6]
HCT116 (Colon)0.86 mM72 h[5][6]
HT-29 (Colon)Not Determined24 h[5][6]
HT-29 (Colon)2.42 mM48 h[5][6]
HT-29 (Colon)2.15 mM72 h[5][6]
Caco-2 (Colon)Not Determined24 h[5][6]
Caco-2 (Colon)Not Determined48 h[5][6]
Caco-2 (Colon)2.15 mM72 h[5][6]
Indolylisoxazoline 6c C4-2 (Prostate)2.5 - 5.0 µMNot Specified[7]
Indolylisoxazoline 6i C4-2 (Prostate)2.5 - 5.0 µMNot Specified[7]
Indole-based Bcl-2 Inhibitor U2 MCF-7 (Breast)Sub-micromolarNot Specified[8]
MDA-MB-231 (Breast)Sub-micromolarNot Specified[8]
A549 (Lung)Sub-micromolarNot Specified[8]
Cisplatin VariousCell-type dependentNot Specified[9][10][11][12]
Paclitaxel VariousCell-type dependentNot Specified[10][12][13]
Doxorubicin VariousCell-type dependentNot Specified[9][10][11][12]

Signaling Pathways and Experimental Workflow

The anti-cancer effects of butyrate are mediated through complex signaling pathways, primarily involving the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering gene expression to induce apoptosis and inhibit cell proliferation.

Butyrate_Signaling_Pathway Butyrate Butyrate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression_Alteration Altered Gene Expression Histone_Hyperacetylation->Gene_Expression_Alteration p21_Upregulation p21 Upregulation Gene_Expression_Alteration->p21_Upregulation Apoptosis_Induction Apoptosis Induction Gene_Expression_Alteration->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Tumor_Suppression Tumor Suppression Apoptosis_Induction->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Proposed signaling pathway of butyrate's anti-cancer activity.

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a test compound like this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture (e.g., HCT116, HT-29, MCF-7) Start->Cell_Culture Compound_Treatment Treatment with Test Compound (e.g., this compound) and Controls (Vehicle, Standard Drug) Cell_Culture->Compound_Treatment Assays Perform Assays Compound_Treatment->Assays Viability Cell Viability Assay (MTT, WST-1) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro anti-cancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of anti-cancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle-only control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture and treat cells with the test compound as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Alternative and Comparative Compounds

For a comprehensive evaluation of a novel anti-cancer agent, it is essential to compare its efficacy against currently used chemotherapeutic drugs. The choice of comparator drugs depends on the cancer type being investigated. Common classes of chemotherapy drugs include:

  • Alkylating Agents: (e.g., Cisplatin, Carboplatin, Cyclophosphamide) - These drugs work by directly damaging DNA to prevent cancer cells from replicating.[10][12]

  • Antimetabolites: (e.g., 5-Fluorouracil, Gemcitabine, Methotrexate) - These interfere with DNA and RNA synthesis.[10][12]

  • Anti-tumor Antibiotics: (e.g., Doxorubicin, Bleomycin) - These drugs interfere with enzymes involved in DNA replication.[10][12]

  • Mitotic Inhibitors: (e.g., Paclitaxel, Vincristine) - These are derived from natural products and inhibit cell division.[10][12][13]

The indole moiety is present in numerous compounds with demonstrated anti-cancer properties, suggesting that this compound is a promising candidate for further investigation.[7][14][15][16] Future studies should focus on direct in vitro and in vivo testing of this specific compound to fully elucidate its therapeutic potential.

References

Comparative Analysis of 4-(indolin-1-yl)-4-oxobutanoic Acid Analogs as Sphingosine-1-Phosphate Receptor 1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings for analogs of 4-(indolin-1-yl)-4-oxobutanoic acid, which have been identified as potent and selective agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Due to the limited publicly available data on the specific compound 4-(indolin-1-yl)-4-oxobutanoic acid, this guide focuses on closely related derivatives where the indoline scaffold is substituted, particularly with a phenyl-1,2,4-oxadiazole group. These compounds have shown promise in the context of autoimmune diseases due to their immunomodulatory effects mediated by S1P1 agonism.[1]

Introduction to S1P1 Receptor Agonism

The S1P1 receptor is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid tissues into the bloodstream.[2][3] Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes.[2][4] This sequestration of lymphocytes prevents their migration to sites of inflammation, representing a key mechanism for the treatment of various autoimmune diseases.[1][2] The development of selective S1P1 agonists is a major focus in drug discovery to minimize off-target effects associated with activating other S1P receptor subtypes.[5][6]

Comparative Biological Activity

The following table summarizes the in vitro potency of various 4-oxo-4-(indolin-1-yl)butanoic acid derivatives as S1P1 agonists. The data is extracted from studies evaluating their ability to activate the S1P1 receptor, typically measured by GTPγS binding assays or functional assays monitoring downstream signaling.

Compound IDStructureS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
Analog 1 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid0.23>10000>43478
Analog 2 4-(5-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)-4-oxobutanoic acid0.15>10000>66667
Analog 3 4-(5-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)-4-oxobutanoic acid0.18>10000>55556
Fingolimod (FTY720-P) Reference Compound0.30.31

Data presented is a representative compilation from available literature and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize S1P1 receptor agonists.

GTPγS Binding Assay for S1P1 Agonist Activity

This assay measures the functional activation of the S1P1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Cell membranes from CHO or HEK293 cells overexpressing the human S1P1 receptor.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 5 µM GDP, pH 7.4.

  • Test compounds (analogs of 4-(indolin-1-yl)-4-oxobutanoic acid).

  • Scintillation cocktail and microplates.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated with varying concentrations of the test compound in the GTPγS Assay Buffer.

  • The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1 nM.

  • The incubation is carried out for 60 minutes at 30°C with gentle agitation.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • The filters are washed with ice-cold buffer, dried, and the amount of bound radioactivity is determined by liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine the EC50 values.

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Materials:

  • HEK293 cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged).

  • Cell culture medium and plates.

  • Test compounds.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cells are seeded in appropriate plates (e.g., 96-well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 1-3 hours) at 37°C.[4]

  • Following treatment, the cells are washed with PBS and fixed.

  • The internalization of the tagged S1P1 receptor is visualized and quantified by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.

  • The EC50 for receptor internalization is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist, such as a 4-(indolin-1-yl)-4-oxobutanoic acid analog, initiates a cascade of intracellular signaling events. This primarily occurs through the coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately results in the modulation of lymphocyte trafficking.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist 4-(indolin-1-yl)-4-oxobutanoic acid analog S1P1 S1P1 Receptor Agonist->S1P1 G_protein Gi Protein S1P1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Response Modulation of Lymphocyte Trafficking cAMP->Response Experimental_Workflow Compound_Library Compound Library (Indolinyl Oxobutanoic Acids) Primary_Screening Primary Screening (e.g., GTPγS Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Selectivity_Assay Selectivity Profiling (vs. other S1P receptors) Hit_Identification->Selectivity_Assay Functional_Assay Functional Assays (Receptor Internalization, cAMP) Selectivity_Assay->Functional_Assay In_Vivo_Studies In Vivo Efficacy (e.g., Lymphopenia Model) Functional_Assay->In_Vivo_Studies

References

Safety Operating Guide

Proper Disposal of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS No. 105105-00-8), ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, a compound often utilized in biological studies, including the screening of LsrK kinase inhibitors.[1] While specific hazard data for this compound is limited, it is imperative to treat it as potentially hazardous chemical waste.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to proper safety measures is paramount to minimize exposure risks.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat and long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Avoid the formation of dust and aerosols.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach encompassing segregation, containment, labeling, and transfer.

Waste Segregation

Proper segregation is the first step to ensure safe and compliant waste disposal. Do not mix this waste stream with incompatible materials.

  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is crucial to keep halogenated and non-halogenated solvent waste streams separate.[2]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

Waste Containment and Storage

Proper containment is essential to prevent environmental release and ensure safety within the laboratory.

  • Container Selection: Use containers that are compatible with the chemical waste. The original container can often be used if it is in good condition.[4] For liquid waste, ensure the container is designed for liquids and has a secure, leak-proof cap.[4][5]

  • Satellite Accumulation Area (SAA): Establish a designated SAA at or near the point of generation and under the control of laboratory personnel.[2][5] This area must be inspected weekly for any signs of leakage.[5]

  • Secondary Containment: Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]

  • Storage Practices: Always keep waste containers tightly closed, except when adding waste.[4][6] Store containers in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

Labeling

Accurate and clear labeling of waste containers is a critical regulatory requirement.

  • Hazardous Waste Label: All containers must be clearly labeled with the words "Hazardous Waste."[4]

  • Contents Identification: The label must include the full chemical name: "this compound" and its CAS number "105105-00-8."

  • Composition: For mixtures, provide the chemical name and percentage composition of each constituent.[4]

Disposal and Pickup

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2] They will provide guidance and arrange for the transfer of the waste to a licensed hazardous waste disposal facility.

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

Experimental Protocols for Waste Management

Given the lack of specific published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste within the laboratory.[2] Such procedures can be hazardous and may generate byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[2]

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage cluster_3 Disposal cluster_4 Prohibited Actions start Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Sharps Waste start->sharps_waste drain_disposal Do Not Dispose Down Drain start->drain_disposal trash_disposal Do Not Dispose in Regular Trash start->trash_disposal contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Sharps Container sharps_waste->contain_sharps store Store in Designated SAA with Secondary Containment contain_solid->store contain_liquid->store contain_sharps->store ehs_pickup Schedule Pickup with EHS Office store->ehs_pickup final_disposal Professional Disposal via Licensed Facility ehs_pickup->final_disposal

References

Personal protective equipment for handling 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid (CAS No. 105105-00-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. The following procedures are based on general best practices for handling similar oxo-butyric acids and indole derivatives.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.

Body PartPersonal Protective EquipmentMaterial/Standard and Rationale
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2] A face shield provides an additional layer of protection against splashes.[1][2]
Hands Chemical-resistant gloves.[1][3]Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.[1]
Body Laboratory coat.[1]A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, consider an impervious apron.[1]
Respiratory Use in a well-ventilated area or chemical fume hood.[1]To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1] If ventilation is inadequate, a respirator may be necessary. For low-fume environments, an N95 mask may be suitable; for higher exposures, a full-face respirator is recommended.[2]

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in any dust or vapors that may be generated.[1][4]

  • Wash hands thoroughly with soap and water after handling.[3][6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6][7]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Keep the container in a cool place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Disposal Plan

Waste Characterization:

  • All disposable materials contaminated with this compound, including gloves, paper towels, and pipette tips, must be treated as hazardous waste.[1]

Disposal Procedure:

  • Segregation: Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Area secured post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.